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  • Product: 3-Bromopropylacetate
  • CAS: 592-33-6

Core Science & Biosynthesis

Foundational

Advanced Molecular Scaffolds in Drug Development: A Technical Review of 3-Bromopropyl Acetate and 2-Cyclohexene-1-Methanol

Executive Summary & Nomenclature Clarification A rigorous literature review of the requested topic reveals a critical nomenclature-registry discrepancy: 3-Bromopropyl acetate is registered under CAS 592-33-6 [1], whereas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

A rigorous literature review of the requested topic reveals a critical nomenclature-registry discrepancy: 3-Bromopropyl acetate is registered under CAS 592-33-6 [1], whereas CAS 3309-97-5 corresponds to 2-Cyclohexene-1-methanol . As a Senior Application Scientist, maintaining strict chemical registry integrity is paramount to ensuring reproducibility and safety in the laboratory.

Rather than dismissing this discrepancy, this whitepaper synthesizes the distinct, yet highly complementary, roles of both molecular building blocks. 3-Bromopropyl acetate serves as a premier bifunctional alkylating agent in the synthesis of kinase inhibitors[2], while 2-Cyclohexene-1-methanol acts as a vital chiral scaffold in the total synthesis of complex natural products and cyclic therapeutics[3][4].

Part I: 3-Bromopropyl Acetate (CAS 592-33-6) – The Versatile Alkylating Agent

Chemical Causality in Drug Design

3-Bromopropyl acetate is highly valued in medicinal chemistry for its bifunctionality. It features a highly electrophilic primary bromide and a protected hydroxyl group (acetate). In the development of advanced therapeutics, such as Cyclin-Dependent Kinase (CDK) inhibitors[2] and cyclic GAMP-AMP synthase (cGAS) inhibitors[5], this molecule is used to append a 3-carbon linker to a pharmacophore core (such as an indole or azepine ring).

The causality behind choosing an acetate-protected propyl bromide over a free bromopropanol is twofold:

  • Prevention of Side Reactions: A free hydroxyl group can undergo competitive intramolecular cyclization or intermolecular etherification under strongly basic alkylation conditions.

  • Controlled Deprotection: The acetate group is stable under the mild basic conditions (e.g., K₂CO₃) used for N-alkylation[5], but can be easily removed via saponification (KOH/NaOH) in a subsequent step to reveal the free alcohol for further functionalization[2].

Standardized Experimental Protocol: Synthesis of 3-Bromopropyl Acetate

To ensure high scientific integrity, the following protocol represents a self-validating system for synthesizing 3-bromopropyl acetate with a typical yield of 96%[1].

Reagents & Materials:

  • 3-Bromo-1-propanol (Nucleophile)

  • Acetic anhydride (Electrophile)

  • Triethylamine (TEA) (Acid Scavenger)

  • Anhydrous Dichloromethane (DCM) (Aprotic Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 8.0 g (57.55 mmol) of 3-bromo-1-propanol in 40 mL of anhydrous DCM[1]. Scientific Rationale: Anhydrous DCM is selected because its lack of enolizable protons and low dielectric constant prevents the solvolysis of the highly reactive acetic anhydride.

  • Base Addition: Add 12 mL (86.32 mmol) of TEA to the solution and stir for 1 hour at room temperature[1]. Scientific Rationale: TEA acts as a non-nucleophilic base. It enhances the nucleophilicity of the alcohol and scavenges the acetic acid byproduct, driving the equilibrium forward.

  • Electrophile Addition: Cool the mixture to 0 °C. Dissolve 6.5 mL (69.06 mmol) of acetic anhydride in 5 mL of DCM and add dropwise[1]. Scientific Rationale: The 0 °C environment is critical to control the exothermic formation of the tetrahedral intermediate, suppressing di-alkylation or elimination byproducts.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 16 hours, monitoring via Thin Layer Chromatography (TLC)[1].

  • Quenching & Workup: Quench the reaction with 1N HCl to neutralize excess TEA. Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[1].

  • Purification: Purify via column chromatography (10% ethyl acetate/hexane) to isolate the target product[1].

G N1 3-Bromo-1-propanol (Nucleophile) N3 Dichloromethane (DCM) (Aprotic Solvent) N1->N3 Dissolve N2 Triethylamine (TEA) (Acid Scavenger) N2->N3 Add & Stir (1h, RT) N5 Tetrahedral Intermediate (Transient State) N3->N5 Nucleophilic Attack N4 Acetic Anhydride (Electrophile) N4->N3 Dropwise (0 °C) N6 3-Bromopropyl Acetate (Target Product) N5->N6 Elimination (16h, RT)

Fig 1. Mechanistic workflow for the synthesis of 3-Bromopropyl acetate.

Part II: 2-Cyclohexene-1-Methanol (CAS 3309-97-5) – The Chiral Scaffold

Structural Utility in Complex Synthesis

2-Cyclohexene-1-methanol (CAS 3309-97-5) is characterized by a hydrophobic cyclohexene ring appended with a reactive hydroxymethyl group. This molecule is a cornerstone in the enantioselective total synthesis of complex natural products, including Taxol fragments (taxoids)[4] and hyperibrin B[3].

The presence of the double bond allows for stereoselective epoxidation, hydroboration, or Diels-Alder cycloadditions[4][6]. The hydroxymethyl group acts as an anchoring point for silyl protection or further oxidation to an aldehyde, enabling the construction of intricate multi-ring systems[3].

Standardized Experimental Protocol: Silyl Protection of 2-Cyclohexene Derivatives

In advanced syntheses, the hydroxyl group of 2-cyclohexene-1-methanol derivatives must be protected before manipulating the alkene.

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-cyclohexene-1-methanol derivative (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous CH₂Cl₂ at 0 °C[3]. Scientific Rationale: 2,6-lutidine is chosen over TEA because its steric hindrance prevents it from acting as a nucleophile, ensuring it only acts as a proton scavenger.

  • Silylation: Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.1 equiv) dropwise[3]. Scientific Rationale: TBSOTf is a highly reactive silylating agent that ensures rapid protection of the primary alcohol even at low temperatures, minimizing alkene isomerization.

  • Quenching: After 10 minutes, quench the reaction with a saturated aqueous solution of NaHCO₃[3]. Scientific Rationale: The mild basic quench neutralizes the generated triflic acid, preventing the acid-catalyzed cleavage of the newly formed silyl ether.

  • Extraction: Extract the aqueous layer with CH₂Cl₂, dry the organic layers over MgSO₄, and concentrate in vacuo[3].

G N1 Indole/Azepine Scaffold (Pharmacophore Base) N3 Base (e.g., K2CO3) (Deprotonation) N1->N3 Activation N2 3-Bromopropyl Acetate (Alkylating Agent) N4 N-Alkylated Intermediate (Acetate Protected) N2->N4 Propyl Acetate Transfer N3->N4 SN2 Substitution N5 Saponification (KOH or NaOH) N4->N5 Hydrolysis N6 Active Kinase Inhibitor (CDK / cGAS target) N5->N6 Final Assembly

Fig 2. Application of 3-Bromopropyl acetate in the synthesis of macrocyclic kinase inhibitors.

Part III: Comparative Analysis & Quantitative Data

To facilitate rapid decision-making in synthetic route design, the physicochemical properties and synthetic utilities of both compounds are summarized below.

Parameter3-Bromopropyl Acetate2-Cyclohexene-1-methanol
CAS Registry Number 592-33-6[1]3309-97-5
Molecular Formula C₅H₉BrO₂[1]C₇H₁₂O[7]
Molecular Weight 181.03 g/mol 112.17 g/mol [7]
Boiling Point 163 °C[8]~186 °C
Primary Utility Bifunctional alkylating agent[2]Chiral scaffold / Ring fragment[4]
Target Applications CDK/cGAS inhibitors[2][5]Taxoids, hyperibrin B[3][4]
Typical Reaction Yield 96% (via Anhydride method)[1]68-99% (via Reduction/Silylation)[3][9]

Sources

Exploratory

Solvation Dynamics and Application Protocols of 3-Bromopropyl Acetate in Organic Synthesis

Executive Summary 3-Bromopropyl acetate (CAS: 592-33-6) is a bifunctional aliphatic building block widely employed in pharmaceutical synthesis, agrochemical development, and materials science. Featuring both an electroph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromopropyl acetate (CAS: 592-33-6) is a bifunctional aliphatic building block widely employed in pharmaceutical synthesis, agrochemical development, and materials science. Featuring both an electrophilic alkyl bromide and a protected hydroxyl group (acetate), it serves as a highly versatile intermediate for chain extension and functionalization. This whitepaper provides an in-depth technical analysis of its solubility profile in organic solvents, the thermodynamic causality behind its solvation, and field-proven, self-validating experimental protocols for its application in drug discovery.

Physicochemical Profiling & Solvation Thermodynamics

To accurately predict the solubility and reactivity of 3-bromopropyl acetate, one must first analyze its molecular architecture. The molecule possesses a polarizable carbon-bromine bond and a hydrogen-bond-accepting ester carbonyl, creating a unique dipole moment that dictates its interactions with various solvent classes.

Table 1: Key Physicochemical Parameters of 3-Bromopropyl Acetate

PropertyValueCausality / Impact on Solvation
Molecular Weight 181.03 g/mol Low molecular weight facilitates rapid diffusion and high molar solubility in low-viscosity solvents[1].
Boiling Point 163 °CAllows for high-temperature thermal activation in solvents like Acetonitrile or DMF without reagent loss.
Specific Gravity 1.43 g/mLHigh density indicates reliable phase separation behavior (forming the bottom layer) in aqueous biphasic extraction systems.
XLogP3 1.5Moderately lipophilic; dictates high solubility in organic phases and very limited aqueous solubility[1].
H-Bond Acceptors 4Enables strong dipole-dipole interactions with protic and polar aprotic solvents[1].

Empirical Solubility Profile in Organic Solvents

The solubility of 3-bromopropyl acetate is governed by the principle of "like dissolves like," but nuanced by its bifunctional nature.

  • Polar Aprotic Solvents (Acetonitrile, DMF, DMSO): Highly Soluble. These solvents are the premier choice for nucleophilic substitution (SN2) reactions involving this compound. The strong dipole moments of DMF and Acetonitrile solvate the ester moiety effectively while leaving the electrophilic alpha-carbon exposed and highly reactive for nucleophilic attack.

  • Halogenated Solvents (Dichloromethane, Chloroform): Miscible / Highly Soluble. The structural similarity between the bromoalkyl chain and chlorinated solvents results in near-ideal solution behavior driven by London dispersion forces. Dichloromethane (DCM) is frequently used as the primary solvent for the synthesis, compartmentalization, and extraction of 3-bromopropyl acetate[2].

  • Aromatic Hydrocarbons (Toluene, Benzene): Highly Soluble. Pi-bond polarizability in toluene interacts favorably with the dipole of the ester, making it an excellent solvent for Dean-Stark water-removal setups involving this reagent.

  • Protic Solvents (Methanol, Ethanol): Soluble. While the ester oxygen can accept hydrogen bonds from alcohols, protic solvents are generally avoided during active SN2 workflows to prevent solvolysis (undesired ether formation) or transesterification of the acetate group.

Experimental Protocol: High-Throughput Solubility Screening

To establish a self-validating system for determining the exact solubility limit and chemical stability of 3-bromopropyl acetate in a novel solvent system, we employ a rigorous shake-flask methodology coupled with mass-balance validation.

Step-by-Step Methodology:
  • Preparation: Dispense exactly 1.0 mL of the target organic solvent into a 2.0 mL HPLC-grade glass vial.

  • Saturation: Incrementally add 3-bromopropyl acetate in 50 µL aliquots. Vortex the mixture for 30 seconds after each addition until a persistent second liquid phase (emulsion or pooling) is observed at the bottom of the vial.

  • Thermal Equilibration: Incubate the vial in a thermoshaker at 25.0 ± 0.1 °C for 24 hours. Causality: This ensures the system reaches true thermodynamic equilibrium rather than a kinetic metastable state.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to force the dense undissolved solute (Specific Gravity 1.43) into a distinct pellet.

  • Quantitation: Extract exactly 10 µL of the upper clear supernatant. Dilute in the mobile phase and analyze via HPLC-UV (using a low-wavelength detector, e.g., 210 nm) against a pre-established standard calibration curve.

  • Self-Validation (Mass Balance Check): Calculate the total mass of solute added minus the mass of the undissolved pellet. This physical mass difference must correlate with the HPLC quantitation to validate the assay and rule out solvent-induced degradation.

G Start Compound Aliquot (3-Bromopropyl Acetate) Solvent Solvent Addition (Polar/Non-Polar Series) Start->Solvent Equilibrate Thermal Equilibration (25°C, 24h) Solvent->Equilibrate Centrifuge Phase Separation (Centrifugation) Equilibrate->Centrifuge Analysis HPLC/UV Quantitation Centrifuge->Analysis Validation Self-Validation: Mass Balance Check Analysis->Validation

High-throughput solubility screening and self-validating mass balance workflow.

Application Workflow: N-Alkylation in Polar Aprotic Media

The excellent solubility of 3-bromopropyl acetate in polar aprotic solvents makes it an ideal alkylating agent for synthesizing complex pharmaceuticals, such as quinoline-based CDK8/19 inhibitors[3]. The following protocol leverages Acetonitrile (CH3CN) to maximize SN2 kinetics while suppressing side reactions.

Causality of Experimental Choices:
  • Solvent Selection (CH3CN): Acetonitrile solvates the electrophile completely but only partially dissolves the inorganic base (K2CO3). This creates a heterogeneous basic environment that drives the reaction forward while preventing base-catalyzed ester hydrolysis[3].

  • Thermal Activation (80°C): Provides the activation energy required to overcome the steric hindrance of secondary amine nucleophiles without reaching the thermal degradation threshold of the ester[3].

Step-by-Step Methodology:
  • Reagent Assembly: In a flame-dried round-bottom flask, dissolve 3-bromopropyl acetate (1.0 equivalent) and the target amine nucleophile (e.g., piperazine, 3.0 equivalents) in anhydrous Acetonitrile to achieve a 0.2 M concentration[3].

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 3.0 equivalents) to act as an acid scavenger for the generated HBr[3].

  • Thermal Activation: Attach a reflux condenser and stir the heterogeneous mixture at 80 °C overnight (approx. 12-16 hours)[3].

  • Reaction Quench: Cool the mixture to room temperature and concentrate under reduced pressure to remove the CH3CN solvent[3].

  • Biphasic Workup: Suspend the crude residue in distilled water and extract three times with Dichloromethane (DCM)[3]. Causality: The high solubility of the alkylated product in DCM ensures quantitative recovery from the aqueous phase.

  • Purification: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure product[3].

G Reagents 3-Bromopropyl Acetate + Amine Nucleophile Solvent Acetonitrile (CH3CN) Polar Aprotic Medium Reagents->Solvent Base K2CO3 Addition (Acid Scavenger) Solvent->Base Heat Thermal Activation (80°C, 12h) Base->Heat Workup Aqueous Quench & DCM Extraction Heat->Workup

N-alkylation workflow of 3-bromopropyl acetate in acetonitrile.

Conclusion

The successful deployment of 3-bromopropyl acetate in organic synthesis hinges entirely on exploiting its specific solubility profile. By utilizing polar aprotic solvents like Acetonitrile and DMF, chemists can drive high-yielding SN2 alkylations without risking solvolysis. Conversely, its complete miscibility in halogenated solvents like DCM makes it ideal for biphasic compartmentalization and extraction workflows. Strict adherence to thermodynamic equilibration and mass-balance validation ensures reproducible, scalable processes in drug development.

References

  • National Center for Biotechnology Information (PubChem). "1-Propanol, 3-bromo-, 1-acetate | CID 12235775". PubChem Database. URL:[Link][1]

  • Brea, R. J., et al. "Controlling the Kinetics of Self-Reproducing Micelles by Catalyst Compartmentalization in a Biphasic System". The Journal of Organic Chemistry (ACS Publications). URL:[Link][2]

  • Chen, Y., et al. "US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19". Google Patents. URL:[3]

Sources

Foundational

Differential Reactivity of 3-Bromopropyl Acetate vs. 3-Chloropropyl Acetate: A Technical Guide for Advanced Organic Synthesis

As a Senior Application Scientist navigating the complexities of drug development and molecular design, selecting the right bifunctional alkylating agent is rarely a trivial matter. When synthesizing active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug development and molecular design, selecting the right bifunctional alkylating agent is rarely a trivial matter. When synthesizing active pharmaceutical ingredients (APIs) or radiolabeling precursors, the choice between 3-bromopropyl acetate and 3-chloropropyl acetate dictates not only the reaction kinetics but also the survival of the base-labile acetate protecting group.

This whitepaper provides an in-depth mechanistic analysis, quantitative comparison, and self-validating experimental methodologies to master the reactivity profiles of these two critical reagents.

Mechanistic Foundations: Leaving Group Kinetics and Steric Accessibility

Both 3-bromopropyl acetate and 3-chloropropyl acetate are primary alkyl halides, meaning the electrophilic carbon is relatively unhindered. Consequently, nucleophilic substitution proceeds almost exclusively via the bimolecular SN2 mechanism , characterized by a concerted backside attack. Because the steric environment is identical in both molecules, their differential reactivity is entirely governed by the nature of the leaving group.

The Superiority of the Bromide Leaving Group

According to foundational principles of organic chemistry detailed by[1], the rate of an SN2 reaction is heavily dependent on the stability of the leaving group once it departs. Bromide (Br⁻) is a significantly weaker base and a larger, more polarizable ion than chloride (Cl⁻).

  • Bond Dissociation Enthalpy: The C–Br bond is substantially weaker (~285 kJ/mol) than the C–Cl bond (~339 kJ/mol). This lower activation energy barrier allows the transition state to form much faster.

  • Polarizability: The larger electron cloud of the bromine atom can distort more easily during the transition state, stabilizing the partial negative charge as the bond breaks.

As a result, 3-bromopropyl acetate is typically 50 to 100 times more reactive than its chlorinated counterpart in SN2 reactions[2].

Competing Pathways: The Risk of Cyclization

The sluggish kinetics of 3-chloropropyl acetate often tempt chemists to increase the reaction temperature or use stronger bases to force the alkylation. However, this introduces a critical failure mode. Research published in the [3] demonstrates that under strongly basic conditions, 3-chloropropyl acetate undergoes an intramolecular side reaction, yielding trimethylene oxide rather than the desired intermolecular substitution product.

Quantitative Reactivity Profile

To facilitate logical experimental design, the quantitative and physical differences between the two reagents are summarized below.

Property3-Bromopropyl Acetate3-Chloropropyl Acetate
CAS Number 592-33-6628-09-1
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C–X Bond Enthalpy ~285 kJ/mol~339 kJ/mol
Relative SN2 Rate ~50x to 100x1x (Baseline)
Optimal Reaction Temp 40°C – 60°C80°C – 100°C
Primary Side Reaction Minimal at optimized tempsCyclization (Trimethylene oxide)
Density (25°C) ~1.43 g/mL~1.11 g/mL

Reaction Pathway Visualization

The following diagram illustrates the logical flow of SN2 substitution versus the competing side reactions that arise when forcing conditions are applied to the less reactive chloride variant.

Reactivity_Pathways Substrate 3-Halopropyl Acetate (X = Br, Cl) SN2_TS SN2 Transition State (Concerted Backside Attack) Substrate->SN2_TS Nucleophile (e.g., R-NH2) Anhydrous Conditions Side1 Trimethylene Oxide (Cyclization) Substrate->Side1 Strong Base (Favored for X=Cl) Side2 Ester Hydrolysis (Cleavage) Substrate->Side2 Aqueous Base/Acid Product Alkylated Propyl Acetate (Target) SN2_TS->Product Fast for Br Slow for Cl

Figure 1: Reaction pathways of 3-halopropyl acetates highlighting SN2 vs. competing side reactions.

Experimental Methodologies: Self-Validating Alkylation Protocol

To leverage the high reactivity of 3-bromopropyl acetate while protecting the acetate ester, the following protocol is designed as a self-validating system . Every step includes a specific causality and an analytical checkpoint to ensure process integrity.

Workflow: N-Alkylation of a Secondary Amine

Step 1: Reagent Preparation & Setup

  • Action: Dissolve 1.0 equivalent of the target secondary amine in anhydrous acetonitrile (MeCN) at 0.2 M concentration.

  • Causality: MeCN is a polar aprotic solvent. It accelerates SN2 reactions by leaving the nucleophile unsolvated and highly reactive[4]. Anhydrous conditions are strictly maintained to prevent premature hydrolysis of the acetate group.

Step 2: Base Addition

  • Action: Add 1.5 equivalents of finely powdered, anhydrous potassium carbonate (K₂CO₃).

  • Causality: K₂CO₃ is a mild, insoluble inorganic base. It acts as an acid scavenger to neutralize the HBr byproduct (preventing protonation of the nucleophilic amine) but is not strong enough to cleave the acetate ester at moderate temperatures.

Step 3: Electrophile Introduction

  • Action: Add 1.1 equivalents of 3-bromopropyl acetate dropwise at room temperature, then heat the suspension to 60°C.

  • Causality: The superior leaving group ability of bromide allows the reaction to reach completion at 60°C. If 3-chloropropyl acetate were used, temperatures exceeding 80°C would be required, risking thermal degradation and ester cleavage. (Note: If forced to use the chloride variant, add 0.1 eq of KI to trigger an in situ Finkelstein reaction, converting the chloride to a highly reactive iodide).

Step 4: In-Process Validation (LC-MS)

  • Action: After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

  • Validation Checkpoint: The system is self-validating if the chromatogram shows the disappearance of the starting amine and the appearance of a new peak with a mass shift of exactly +100 Da (addition of the propyl acetate moiety). If the mass shift is +58 Da, it indicates the acetate group has hydrolyzed to an alcohol, signaling moisture contamination.

Step 5: Workup & Isolation

  • Action: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water, wash with brine, dry over Na₂SO₄, and evaporate.

  • Causality: This mild workup removes the K₂CO₃ and any highly polar impurities without subjecting the product to harsh aqueous acids or bases.

Step 6: Final Structural Validation (¹H NMR)

  • Validation Checkpoint: Analyze the crude product via ¹H NMR (CDCl₃). The protocol is deemed successful if you observe a sharp singlet at ~2.05 ppm (integrating to 3H), confirming the acetate protecting group survived intact. A triplet at ~4.10 ppm (integrating to 2H) confirms the –CH₂–O– linkage remains undisturbed.

Applications in Advanced Drug Development

The differential reactivity of these two reagents is highly exploited in the synthesis of radiolabeling precursors for Positron Emission Tomography (PET).

Because the acetate group can be selectively hydrolyzed after the SN2 alkylation, 3-bromopropyl acetate is frequently used to append a propanol linker to complex pharmacophores. For example, in the development of peripheral benzodiazepine receptor ligands, researchers utilize 3-bromopropyl acetate to alkylate phenolic precursors under mild conditions[5]. The acetate is subsequently hydrolyzed to yield a free alcohol, which is then tosylated and subjected to nucleophilic radiofluorination with [¹⁸F]fluoride. The use of the bromo-variant ensures the initial alkylation proceeds cleanly without the cyclization side-reactions that plague the chloro-variant.

References

  • The SN2 Reaction Mechanism Master Organic Chemistry[Link]

  • Mechanism of Trimethylene Oxide Formation from 3-Chloropropyl Acetate Journal of the American Chemical Society[Link]

  • Synthesis and Biological Evaluation of Substituted [18F]Imidazo[1,2-a]pyridines and [18F]Pyrazolo[1,5-a]pyrimidines for the Study of the Peripheral Benzodiazepine Receptor Using Positron Emission Tomography Journal of Medicinal Chemistry[Link]

Sources

Exploratory

Molecular Architecture and Bifunctional Utility of 3-Bromopropylacetate in Advanced Drug Development

Executive Summary In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic selection of linker molecules and alkylating agents dictates the efficiency of synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic selection of linker molecules and alkylating agents dictates the efficiency of synthetic pipelines. 3-Bromopropylacetate (3-BPAc) (CAS: 592-33-6) emerges as a premier bifunctional synthon. By combining a highly electrophilic primary bromide with a base-labile acetate-protected hydroxyl group, 3-BPAc enables precise, stepwise functionalization[1]. This whitepaper dissects the molecular architecture, physicochemical properties, and field-proven synthetic methodologies of 3-BPAc, providing drug development professionals with actionable, self-validating protocols for its application in complex molecular assemblies.

Molecular Architecture & Functional Group Analysis

The utility of 3-Bromopropylacetate (Molecular Formula: C5H9BrO2) is rooted in its tripartite structural design, which allows for orthogonal reactivity[1].

  • The Primary Alkyl Bromide (-CH₂Br): Bromide is a highly polarizable, weak base, making it an exceptional leaving group. The primary nature of the carbon center minimizes steric hindrance, predisposing this moiety to rapid and high-yielding bimolecular nucleophilic substitution ( SN​2 ) reactions with amines, phenols, and thiols.

  • The Acetate Ester (-O-CO-CH₃): Operating as a transient protecting group, the acetate moiety masks the terminal hydroxyl group during the aggressive alkylation phase. This prevents unwanted oligomerization or side reactions. Post-alkylation, the ester is easily cleaved via mild basic hydrolysis (e.g., using Cs2​CO3​ in methanol) to reveal a primary alcohol for subsequent downstream modifications[2].

  • The Propyl Spacer (-CH₂-CH₂-CH₂-): The three-carbon aliphatic chain serves as a flexible linker. In pharmacophore design, a propyl spacer often provides the optimal balance of conformational flexibility and lipophilicity, allowing functional groups to reach deep binding pockets without introducing severe entropic penalties during receptor-ligand interactions.

Pathways N1 3-Bromopropyl Acetate (Core Synthon) N2 Electrophilic Bromide (SN2 Alkylation) N1->N2 N3 Ester Group (Protecting/Leaving Group) N1->N3 N4 N-Alkylation (e.g., Piperazine) N2->N4 Amine + Base N5 O-Alkylation (e.g., Phenol) N2->N5 Phenol + Base N6 Hydrolysis (Yields free hydroxyl) N3->N6 Cs2CO3 / MeOH N4->N6 N5->N6 N7 Functionalization (e.g., Fluorination) N6->N7 TsCl then [18F]F-

Fig 1: Reaction pathways and bifunctional utility of 3-Bromopropylacetate in drug synthesis.

Physicochemical Profiling

Understanding the physical properties of 3-BPAc is critical for optimizing reaction conditions, particularly regarding solvent selection and workup procedures.

PropertyValueCausality / Significance in Experimental Design
Molecular Weight 181.03 g/mol [1]Low molecular weight ensures high atom economy when utilized as a linker.
Boiling Point ~163 °C[3]High thermal stability allows its use in heated reflux conditions (e.g., 80°C in Acetonitrile) without significant evaporative loss[4].
Density ~1.42 g/mL[5]Significantly heavier than water; dictates that the organic layer will be the bottom phase during standard aqueous/DCM extractions.
LogP (XLogP3) 1.5[1]Moderate lipophilicity ensures excellent solubility in aprotic polar solvents (DCM, DMF, Acetonitrile) while allowing partitioning during aqueous washes.
Topological Polar Surface Area 26.3 Ų[1]Low TPSA indicates minimal hydrogen bonding capability, confirming its behavior as a non-protic electrophile.

Synthetic Methodology: Preparation of 3-Bromopropylacetate

While commercially available, 3-BPAc is frequently synthesized in-house to ensure absolute freshness and prevent the degradation (hydrolysis) that can occur during prolonged storage. The standard synthesis involves the acylation of 3-bromo-1-propanol[6].

Self-Validating Protocol: Acylation Workflow

Reagents: 3-bromo-1-propanol (1.0 eq), Acetic anhydride (1.2 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).

  • Initialization: Dissolve 3-bromo-1-propanol in anhydrous DCM under an inert nitrogen atmosphere. Causality: DCM is an optimal aprotic solvent that solubilizes both the starting material and the subsequent TEA-salt byproducts without participating in the reaction.

  • Base Addition: Add TEA to the stirring solution. Causality: TEA acts as an acid scavenger. As the reaction progresses, it neutralizes the acetic acid byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation of the alkyl bromide.

  • Acylation: Cool the reaction vessel to 0 °C using an ice bath. Introduce acetic anhydride dropwise. Causality: Acetic anhydride is chosen over acetyl chloride because it is milder and does not generate HCl gas. The 0 °C environment controls the exothermic nature of the acylation, preventing localized overheating and minimizing elimination side-reactions.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours[6].

  • Quench & Extraction: Quench the reaction with 1N HCl solution. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[6].

  • Validation Check:

    • TLC: The product is UV-inactive; visualize using a KMnO4​ stain.

    • 1H NMR (400 MHz, CDCl3​ ): Successful conversion is validated by the downfield shift of the protons adjacent to the oxygen (from ~3.7 ppm in the alcohol to ~4.18 ppm in the acetate) and the appearance of a sharp singlet at ~2.06 ppm corresponding to the acetate methyl group[6].

Workflow S1 1. Reagent Prep 3-Bromo-1-propanol + DCM S2 2. Base Addition Add TEA (1.5 eq) S1->S2 S3 3. Acylation Ac2O dropwise at 0°C S2->S3 S4 4. Reaction Stir 16h at RT S3->S4 S5 5. Quench & Extract 1N HCl, Brine wash S4->S5 S6 6. Purification Silica Column S5->S6

Fig 2: Step-by-step experimental workflow for the synthesis of 3-Bromopropylacetate.

Applications in Medicinal Chemistry & Drug Development

3-BPAc is heavily utilized in the pharmaceutical industry to append functionalized propyl chains to core scaffolds. Two primary applications dominate the literature: N-alkylation for kinase inhibitors and O-alkylation for radiotracer development.

Application A: N-Alkylation in Kinase Inhibitors (CDK8/19)

In the development of quinoline-based compounds targeting Cyclin-Dependent Kinases 8 and 19 (CDK8/19)—which are critical in regulating gene expression in oncology—3-BPAc is used to alkylate piperazine derivatives[4]. The resulting propyl-acetate linker provides the exact spatial geometry required for the inhibitor to interact with the kinase hinge region.

Self-Validating Protocol: N-Alkylation

  • Reaction Setup: Combine the secondary amine (e.g., piperazine derivative, 3.0 eq), 3-BPAc (1.0 eq), and K2​CO3​ (3.0 eq) in Acetonitrile ( CH3​CN )[4]. Causality: K2​CO3​ is a mild, insoluble inorganic base that effectively sponges the generated HBr without hydrolyzing the acetate ester (which a stronger base like NaOH would do). Acetonitrile supports the SN​2 transition state due to its high dielectric constant.

  • Execution: Stir the suspension at 80 °C overnight[4].

  • Workup: Cool to room temperature, filter off the inorganic salts, and condense. Partition between water and DCM. Extract, wash with saturated NaCl, dry over Na2​SO4​ , and evaporate[4].

  • Validation Check: Run LC-MS. The mass spectrum must show an [M+H]+ peak corresponding to the exact addition of 100 Da (the mass of the propyl acetate moiety minus the displaced proton).

Application B: O-Alkylation for PET Radiotracers

In Positron Emission Tomography (PET), 3-BPAc is utilized to synthesize precursors for the Peripheral Benzodiazepine Receptor (PBR)[2]. Phenolic precursors are alkylated with 3-BPAc to yield an acetoxypropyl ether.

Mechanistic Causality of the Workflow:

  • O-Alkylation: The phenol is reacted with 3-BPAc. The acetate group protects the terminal oxygen from reacting with the alkylating agent itself[2].

  • Hydrolysis: The intermediate is treated with Cesium Carbonate ( Cs2​CO3​ ) in aqueous methanol at room temperature for 48 hours[2]. Causality: Cs2​CO3​ provides an exceptionally mild method for ester cleavage, preventing the degradation of sensitive heterocyclic cores (like pyrazolo[1,5-a]pyrimidines)[2].

  • Radiolabeling Prep: The newly freed hydroxyl group is then tosylated (using TsCl), creating a highly reactive leaving group that is subsequently displaced by [18F]Fluoride to generate the final PET tracer[2].

Conclusion

3-Bromopropylacetate stands as a masterclass in reagent design. By pairing a highly reactive electrophilic site with a stable, yet easily removable protected nucleophilic site, it grants chemists precise control over sequential molecular assembly. Whether utilized in the synthesis of complex CDK8/19 oncology drugs or advanced [18F] PET imaging agents, adherence to the physicochemical principles and self-validating protocols outlined above ensures high-fidelity results in drug development pipelines.

Sources

Foundational

Thermodynamic Profiling and Phase Behavior of 3-Bromopropyl Acetate: A Technical Guide for Process Scale-Up

Executive Summary For researchers and drug development professionals, the transition of an active pharmaceutical ingredient (API) from the bench to pilot-scale manufacturing hinges on rigorous thermodynamic profiling of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the transition of an active pharmaceutical ingredient (API) from the bench to pilot-scale manufacturing hinges on rigorous thermodynamic profiling of all intermediates. 3-Bromopropyl acetate (CAS: 592-33-6) is a bifunctional organic intermediate widely utilized as an alkylating agent in the synthesis of pharmaceuticals, agrochemicals, and advanced liquid crystal materials. Because it combines the reactivity of a primary alkyl bromide with an acetate ester, understanding its thermal boundaries is critical. This whitepaper details the thermodynamic causality, quantitative phase behavior, and self-validating experimental protocols required to safely handle and scale reactions involving 3-Bromopropyl acetate.

Molecular Architecture and Thermodynamic Causality

The macroscopic thermodynamic properties of 3-Bromopropyl acetate (3-BPAc) are a direct consequence of its molecular architecture. The molecule features two distinct polar domains:

  • The Acetate Group: Acts as a hydrogen-bond acceptor and introduces significant dipole-dipole interactions.

  • The Bromine Atom: As a large, highly polarizable halogen, bromine drastically increases the London dispersion forces compared to its non-halogenated analog (propyl acetate).

Causality in Phase Behavior: This dual-polarity network is the reason 3-BPAc exists on the boundary of solid and liquid at standard conditions. It typically presents as a white to beige crystalline powder or chunk at room temperature, but possesses a low melting point (39–43 °C)[1]. Furthermore, the heavy bromine atom suppresses its volatility, resulting in a low vapor pressure of 0.024 mmHg at 25 °C and a relatively high atmospheric boiling point of 163 °C[2].

However, thermal stress introduces a severe safety liability: at high temperatures, 3-BPAc undergoes thermal decomposition, discharging highly toxic bromide vapors[1]. Therefore, process engineers must rely on vacuum distillation and low-temperature thermodynamic modeling rather than brute-force atmospheric heating.

Quantitative Thermodynamic Profile

The following table synthesizes the critical physico-chemical and thermodynamic data required for heat load calculations, condenser sizing, and safety assessments.

Thermodynamic PropertyValueTest Condition / Causality Note
Molecular Formula C₅H₉BrO₂1[1]
Molar Mass 181.03 g/mol Heavy halogen contribution[1]
Melting Point ( Tm​ ) 39–43 °CTransitions from crystalline solid to liquid[1]
Boiling Point ( Tb​ ) 163 °CAt 760 mmHg (Atmospheric)[2]
Boiling Point (Vacuum) 124–126 °CAt 20 mmHg; used to prevent thermal degradation[1]
Vapor Pressure ( Pv​ ) 0.024 mmHgAt 25 °C[1]
Density ( ρ ) 1.4210 g/mLRough estimate at 25 °C; denser than water[1]
Flash Point 107 °CClosed cup; classified as a combustible liquid[1]

Self-Validating Experimental Methodologies

To generate reliable thermodynamic parameters for reactor design, analytical protocols must be self-validating. The following methodologies are engineered to isolate specific thermodynamic variables while preventing the thermal decomposition of the brominated compound.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine the exact melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) for heat-tracing calculations.

  • Causality of Design: 3-BPAc has a measurable vapor pressure even at low temperatures. If an open pan is used, the endothermic heat of vaporization will overlap with the heat of fusion, skewing the integration of the melting peak. A hermetic seal suppresses volatilization, isolating the solid-liquid phase transition.

Step-by-Step Workflow:

  • System Calibration (Self-Validation): Run a high-purity Indium standard ( Tm​ = 156.6 °C) to validate sensor responsivity and temperature accuracy before testing the sample.

  • Sample Encapsulation: Weigh exactly 5.0–10.0 mg of 3-BPAc into an aluminum DSC pan. Crimp with a hermetic lid to lock in internal vapor pressure.

  • Thermal Cycling:

    • Equilibrate the furnace at 0 °C to establish a flat baseline.

    • Ramp the temperature at 5 °C/min to 60 °C under a dry nitrogen purge (50 mL/min).

  • Reversibility Check: Cool the sample back to 0 °C at 5 °C/min. The presence of an exothermic crystallization peak confirms that the sample melted without degrading.

  • Data Extraction: Integrate the endothermic peak (expected between 39 °C and 43 °C) to calculate ΔHfus​ [1].

Protocol 2: Isothermal TGA for Vapor Pressure & Enthalpy of Vaporization ( ΔHvap​ )

Objective: Determine vapor pressure kinetics and ΔHvap​ without reaching the boiling point.

  • Causality of Design: Heating 3-BPAc to its atmospheric boiling point (163 °C) risks thermal decomposition and the release of toxic bromide gas[1][2]. By measuring the mass loss rate isothermally at lower temperatures and applying the Langmuir equation, we can extrapolate the vapor pressure safely.

Step-by-Step Workflow:

  • Baseline Drift Correction (Self-Validation): Run an empty platinum TGA pan through the exact thermal profile to subtract buoyancy and gas-flow artifacts.

  • Sample Loading: Load 10.0 mg of 3-BPAc into the platinum pan.

  • Isothermal Dwells: Heat rapidly (20 °C/min) to 40 °C, 50 °C, and 60 °C. Hold isothermally for 30 minutes at each step under a constant nitrogen flow.

  • Kinetic Extraction: Measure the linear rate of mass loss ( dm/dt ) during each isothermal hold.

  • Thermodynamic Calculation: Plot ln(P) versus 1/T (Kelvin). The slope of this line, according to the Clausius-Clapeyron equation, equals −ΔHvap​/R .

Process Scale-Up & Reactor Thermal Management

Translating these thermodynamic properties to pilot-scale manufacturing requires mapping the experimental data directly to reactor engineering.

ThermodynamicWorkflow cluster_0 Experimental Acquisition cluster_1 Thermodynamic Parameters Start 3-Bromopropyl Acetate (CAS: 592-33-6) DSC Differential Scanning Calorimetry (DSC) Start->DSC Thermal Profiling TGA Isothermal TGA (Clausius-Clapeyron) Start->TGA Volatility Profiling Phase Melting (39-43 °C) & Boiling (163 °C) Points DSC->Phase Endothermic Peaks Vapor Vapor Pressure (0.024 mmHg at 25 °C) TGA->Vapor Mass Loss Rate Process Safe Scale-Up & Reactor Thermal Management Phase->Process Heat Transfer Setup Enthalpy Enthalpy of Vaporization (ΔH_vap) Vapor->Enthalpy ln(P) vs 1/T Enthalpy->Process Condenser Sizing

Figure 1: Thermodynamic characterization workflow for 3-Bromopropyl acetate scale-up.

Engineering Implications: Because the melting point of 3-BPAc hovers around 39–43 °C[1], the chemical will solidify in unheated transfer lines during winter or in air-conditioned pilot plants. All feed lines and pumps must be heat-traced to at least 50 °C to maintain a liquid state. Furthermore, because it is a combustible liquid with a flash point of 107 °C[1][3], any distillation must be performed under high vacuum (e.g., 20 mmHg to lower the boiling point to 124–126 °C) to maintain a wide safety margin below its autoignition and decomposition thresholds.

References

  • ChemBK. "3-bromopropyl acetate - Physico-chemical Properties.
  • MySkinRecipes. "3-Bromopropyl Acetate.
  • MilliporeSigma. "3-Bromopropyl acetate | 592-33-6.
  • TCI Chemicals. "3-Bromopropyl Acetate | 592-33-6.

Sources

Exploratory

Introduction: Understanding the Role of 3-Bromopropyl Acetate

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromopropyl Acetate: Boiling Point and Density 3-Bromopropyl acetate (CAS No. 592-33-6) is a bifunctional molecule that serves as a valuable building blo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromopropyl Acetate: Boiling Point and Density

3-Bromopropyl acetate (CAS No. 592-33-6) is a bifunctional molecule that serves as a valuable building block in advanced organic synthesis.[1] Its structure, featuring both a reactive alkyl bromide and an ester, makes it a versatile intermediate for introducing a C3-acetate chain in the development of pharmaceuticals and agrochemicals.[1] In a research and drug development context, precise knowledge of its physical properties is not merely academic; it is fundamental to process design, reaction control, purification, and ensuring the purity of the final compound.

This guide provides an in-depth examination of two critical physicochemical properties: boiling point and density. We will not only present the established data for this compound but also delve into the causality behind the experimental methodologies required for their precise determination, reflecting the rigorous standards of process chemistry and analytical validation.

Part 1: Core Physicochemical Data of 3-Bromopropyl Acetate

Quantitative data provides the foundation for all laboratory work. The following table summarizes the key physical properties of 3-Bromopropyl acetate. It is crucial to note the conditions under which these values were determined, as they significantly impact the results.

PropertyValueConditionsSource
Boiling Point 163 °CAt standard atmospheric pressure (760 mmHg)[1][2][3]
124-126 °CUnder reduced pressure (20 mmHg)[4]
Density ~1.417 - 1.421 g/cm³Predicted/Estimated at standard conditions[2][4]
Molecular Formula C₅H₉BrO₂[2]
Molecular Weight 181.03 g/mol [2][5]

Expert Insight: The availability of boiling point data under vacuum is significant. Many organic intermediates are thermally sensitive, and distillation at atmospheric pressure can lead to decomposition. Vacuum distillation allows for purification at a lower temperature, preserving the integrity of the molecule. The density data, however, is listed as "Predicted" or a "rough estimate."[2][4] For high-stakes applications like reaction modeling or cGMP (Current Good Manufacturing Practice) production, a computationally derived value is insufficient. It serves as a useful benchmark, but an experimentally determined value is required for true process control. The following sections provide the self-validating protocols to establish this data with confidence.

Part 2: Experimental Determination of Boiling Point

Theoretical Grounding & Method Selection

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid converts to a vapor. This property is a sensitive indicator of purity; impurities will typically alter the boiling point or cause it to occur over a range of temperatures.

For determining the boiling point of a research chemical, two primary methods are considered:

  • Simple Distillation: Ideal for larger quantities (>10 mL) and for simultaneous purification. It provides a clear, stable temperature plateau for pure compounds.

  • Micro-Boiling Point (Capillary Method): The method of choice when dealing with small, precious sample volumes (<1 mL). It is a rapid and convenient way to obtain a reasonably accurate measurement.[6]

Given the context of drug development, where early-stage intermediates may be scarce, we will detail the authoritative micro-boiling point determination protocol. This technique minimizes waste while maximizing data accuracy.

Protocol: Micro-Boiling Point Determination via Capillary Method

This protocol is designed to be a self-validating system. The key to accuracy is slow, controlled heating and precise observation of the bubble stream.

Methodology:

  • Apparatus Assembly:

    • Secure a small test tube (e.g., 10x75 mm) to a calibrated thermometer using a rubber band or wire. The base of the test tube should be level with the thermometer's bulb.

    • Add approximately 0.5 mL of 3-Bromopropyl acetate to the test tube.

    • Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid in the test tube.

    • Clamp the entire assembly so it is suspended in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block). Ensure the heat source is not in direct contact with the glass.

  • Heating and Observation:

    • Begin heating the bath gently and with continuous stirring to ensure uniform temperature distribution.

    • As the temperature rises, air trapped in the capillary tube will be expelled, visible as a slow stream of bubbles.

    • As the liquid approaches its boiling point, the rate of bubbling will increase significantly as the air is replaced by the compound's vapor. A rapid, continuous stream of bubbles will emerge from the capillary tip.

  • Boiling Point Identification:

    • Once a continuous and rapid stream of bubbles is observed, remove the heat source .

    • The apparatus will begin to cool. The stream of bubbles will slow and eventually stop.

    • The moment the bubbling ceases and the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature recorded at this exact moment is the boiling point.

Causality Behind Key Steps:

  • Inverted Capillary: This creates a small, isolated environment to observe the equilibrium between the liquid's vapor pressure and the external pressure.

  • Heating Slowly: Rapid heating can cause the thermometer reading to lag behind the actual liquid temperature, leading to an erroneously high value.

  • Reading on Cooling: Recording the temperature as the liquid enters the capillary is more accurate than recording it during heating. It marks the precise point of equilibrium, whereas vigorous boiling can superheat the liquid above its true boiling point.

Workflow Visualization: Boiling Point Determination

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement A 1. Assemble Apparatus (Thermometer + Test Tube) B 2. Add 0.5 mL 3-Bromopropyl Acetate A->B C 3. Insert Inverted Capillary Tube B->C D 4. Heat Bath Slowly C->D Mount in Heating Bath E 5. Observe Bubbles (Slow -> Rapid Stream) D->E F 6. Remove Heat Source at Rapid Stream E->F G 7. Observe Cooling F->G H 8. Record Temperature When Liquid Enters Capillary G->H I Final Boiling Point (°C) H->I Result Density_Workflow cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_calc Calculation & Validation M1 1. Weigh Dry Graduated Cylinder (m_cylinder) M2 3. Weigh Cylinder + Liquid (m_total) M1->M2 V1 2. Add Liquid & Record Volume (V_liquid) M3 4. Calculate Mass of Liquid (m_liquid = m_total - m_cylinder) M2->M3 C1 5. Calculate Density (ρ = m_liquid / V_liquid) M3->C1 V1->M2 C2 6. Repeat 2x for Triplicate Measurements C1->C2 C3 7. Calculate Average Density C2->C3 R Final Density (g/mL) at Temp (°C) C3->R Result

Caption: Workflow for volumetric density determination.

Part 4: Safety and Handling Considerations

As a senior scientist, procedural integrity includes an unwavering commitment to safety. 3-Bromopropyl acetate is a hazardous substance requiring careful handling.

  • Hazard Statements: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [7]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. [8]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. [2][7]* Spills: In case of a spill, evacuate the area. Use personal protective equipment and prevent the material from entering drains.

Conclusion

The boiling point and density of 3-Bromopropyl acetate are more than just numbers on a data sheet; they are critical parameters that govern its behavior in a laboratory and pilot plant setting. While literature values provide an essential starting point, this guide emphasizes the primacy of experimental verification. By employing the robust, self-validating protocols detailed herein, researchers, scientists, and drug development professionals can ensure data integrity, leading to more predictable, scalable, and safer chemical processes.

References

  • 3-Bromopropyl Acetate | CAS#:592-33-6. Chemsrc. [Link]

  • 3-bromopropyl acetate. ChemBK. [Link]

  • 1-Propanol, 3-bromo-, 1-acetate | C5H9BrO2. PubChem. [Link]

  • Video: Boiling Points - Procedure. JoVE. [Link]

  • MEASUREMENT OF DENSITY. Course Hero. [Link]

  • 3-Bromopropyl Acetate. MySkinRecipes. [Link]

  • Determination of the density of liquids. Pro-Lehrsysteme. [Link]

Sources

Foundational

3-Bromopropylacetate: A Strategic Alkylating Agent in Modern Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 3-bromopropylacetate, a versatile yet specific alkylating agent. We will move bey...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-bromopropylacetate, a versatile yet specific alkylating agent. We will move beyond a simple recitation of facts to dissect the causality behind its reactivity, present field-proven protocols, and situate its utility within the demanding context of pharmaceutical and materials science research. Our focus is on delivering actionable insights that empower researchers to leverage this reagent with precision and confidence.

Core Molecular Profile and Strategic Value

3-Bromopropylacetate, with the chemical formula C₅H₉BrO₂, is a bifunctional molecule featuring a terminal primary bromide and an acetate ester.[1][2][3] This unique combination is not an accident of nature but a deliberate design feature for synthetic utility. The primary alkyl bromide serves as a potent electrophilic site for nucleophilic attack, while the acetate group provides a handle for subsequent chemical transformations or acts as a stable protecting group that can be removed under specific conditions.

Its value lies in its ability to introduce a protected 3-hydroxypropyl group onto a variety of nucleophiles. This three-carbon chain is a common structural motif in numerous biologically active molecules and advanced materials.

Data Presentation: Physicochemical Properties

A clear understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. The following table summarizes the key physicochemical data for 3-bromopropylacetate.

PropertyValueSource(s)
Molecular Formula C₅H₉BrO₂[1][3]
Molecular Weight 181.03 g/mol [1][3]
Appearance Colorless to light yellow clear liquid
Boiling Point 163°C (lit.)[1][4]
Density ~1.421 g/cm³ (estimate)[5]
CAS Number 592-33-6[1]
Storage Temperature 2-8°C or Refrigerated (0-10°C)[1]

The Alkylation Mechanism: A Causal Analysis

The primary role of 3-bromopropylacetate is to act as an electrophile in nucleophilic substitution reactions. The choice of this reagent is dictated by the predictable and efficient nature of its reactivity, which is rooted in fundamental principles of organic chemistry.

The SN2 Pathway: A Predictable Trajectory

The reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[6] This is a direct consequence of its molecular architecture:

  • Unhindered Electrophilic Center: The bromine atom is attached to a primary carbon. This provides minimal steric hindrance, allowing for easy backside attack by a wide range of nucleophiles.[6]

  • Excellent Leaving Group: The bromide ion (Br⁻) is a superb leaving group because it is the conjugate base of a strong acid (HBr). Its stability in solution drives the reaction thermodynamically forward.[7]

The causality is clear: by minimizing steric hindrance and incorporating a highly stable leaving group, the molecule is primed for a clean, single-step SN2 displacement, leading to high yields and predictable stereochemical outcomes (inversion of configuration, though the reaction center is achiral here).

Visualization: The SN2 Alkylation Mechanism

The following diagram illustrates the concerted SN2 mechanism where a generic nucleophile (Nu⁻) attacks 3-bromopropylacetate.

Caption: The SN2 mechanism for the alkylation of a nucleophile by 3-bromopropylacetate.

Field-Proven Experimental Protocol: N-Alkylation of an Amine

Trustworthiness in a protocol comes from its internal validation steps and grounding in established chemical practice. The following procedure is a representative method for the N-alkylation of a primary or secondary amine, a common application for this reagent. It is designed as a self-validating system, with built-in monitoring and purification stages.

Objective: To synthesize an N-(3-acetoxypropyl) amine derivative.
Materials:
  • Amine substrate (1.0 equivalent)

  • 3-Bromopropylacetate (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates, hexanes, ethyl acetate

Step-by-Step Methodology:
  • Reaction Setup (Inert Atmosphere):

    • To a dry, round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon). This is critical to prevent side reactions with atmospheric moisture, especially given the hygroscopic nature of DMF and K₂CO₃.

    • Add anhydrous DMF via syringe to dissolve/suspend the reactants. The volume should be sufficient to ensure effective stirring (typically a 0.1 to 0.5 M concentration of the limiting reagent).

  • Reagent Addition:

    • Slowly add 3-bromopropylacetate (1.1 eq.) to the stirring mixture at room temperature. A slight excess ensures the complete consumption of the potentially more valuable amine substrate.

    • Allow the reaction to stir at room temperature or gently heat to 50-60°C. The choice of temperature depends on the nucleophilicity of the amine; less reactive amines may require heating.

  • Self-Validation (Reaction Monitoring):

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4] A suitable eluent system (e.g., 30% ethyl acetate in hexanes) should show the consumption of the starting amine and the appearance of a new, typically less polar, product spot. The reaction is complete when the starting amine spot is no longer visible.

  • Workup (Quenching and Extraction):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). This quenches the reaction and precipitates the organic product while dissolving the inorganic salts and DMF.

    • Extract the aqueous layer three times with ethyl acetate. The combined organic layers now contain the desired product.[8]

    • Wash the combined organic layers with brine. This removes residual water and DMF from the organic phase.[8]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.[4][8] This yields the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) as determined during TLC monitoring.[4] This step is essential to isolate the product from unreacted electrophile and any minor byproducts.

Visualization: General Experimental Workflow

Workflow Setup 1. Reaction Setup (Amine, K₂CO₃, DMF under N₂) Add 2. Add 3-Bromopropylacetate Setup->Add React 3. Stir & Monitor by TLC Add->React Workup 4. Quench (H₂O) & Extract (EtOAc) React->Workup Dry 5. Dry (Na₂SO₄) & Concentrate Workup->Dry Purify 6. Column Chromatography Dry->Purify Product Pure N-alkylated Product Purify->Product

Sources

Exploratory

Synthesis Pathways for 3-Bromopropyl Acetate from 1,3-Propanediol: An In-Depth Technical Guide

Executive Summary 3-Bromopropyl acetate is a highly versatile bifunctional building block in organic synthesis. It is extensively utilized in the preparation of active pharmaceutical ingredients (APIs), insect pheromones...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromopropyl acetate is a highly versatile bifunctional building block in organic synthesis. It is extensively utilized in the preparation of active pharmaceutical ingredients (APIs), insect pheromones, and complex natural products such as the polycyclic meroterpenoid (±)-Cochlearol A [1]. As an electrophile, it enables sequential nucleophilic substitutions due to the differential reactivity of its primary bromide and its protected acetate terminus.

Synthesizing this target from 1,3-propanediol—an inexpensive, bulk-scale starting material—requires precise chemical logic to desymmetrize the diol and prevent the formation of unwanted symmetric byproducts (e.g., 1,3-dibromopropane or 1,3-propanediol diacetate). This guide details two field-proven synthetic pathways, prioritizing process efficiency, atom economy, and mechanistic causality.

Chemical Logic & Pathway Selection

The core challenge in this synthesis is controlling the stoichiometry and reactivity of the two identical hydroxyl groups. We present two distinct methodologies:

  • Pathway A (One-Pot Tandem Reaction): A highly atom-economical approach that leverages the differential kinetics of esterification and halogenation in a single reactor [2].

  • Pathway B (Two-Step Sequential Synthesis): A modular approach that isolates the intermediate 3-bromo-1-propanol, offering distinct analytical hold points for process monitoring [3].

SynthesisWorkflow SM 1,3-Propanediol (Starting Material) PathA Pathway A: One-Pot Tandem Reaction SM->PathA PathB Pathway B: Two-Step Sequential Synthesis SM->PathB ReagentsA Dry HBr (gas) Glacial Acetic Acid Room Temp PathA->ReagentsA Product 3-Bromopropyl Acetate (Target Product) ReagentsA->Product 100% Conversion (Distillation) StepB1 Step 1: Mono-bromination 48% aq HBr, Toluene reflux PathB->StepB1 IntB 3-Bromo-1-propanol (Intermediate) StepB1->IntB Continuous Extraction StepB2 Step 2: Acetylation Ac2O, Pyridine/DMAP, DCM IntB->StepB2 StepB2->Product Aqueous Workup

Workflow diagram illustrating the one-pot (Pathway A) and two-step (Pathway B) synthesis routes.

Mechanistic Insights (The "Why")

Pathway A is the superior choice for industrial scale-up due to its elegance. In this one-pot system, glacial acetic acid acts as both the solvent and the acetylating agent, while dry hydrogen bromide (HBr) gas serves as the acid catalyst and the brominating agent [2].

  • Desymmetrization via Esterification: The vast molar excess of acetic acid drives the acid-catalyzed esterification of one hydroxyl group, forming 3-hydroxypropyl acetate. The formation of the monoacetate slightly deactivates the remaining hydroxyl group due to the electron-withdrawing nature of the ester carbonyl.

  • Protonation: The remaining primary hydroxyl group is protonated by the strongly acidic HBr to form an oxonium ion intermediate.

  • SN2 Displacement: The high concentration of bromide ions outcompetes acetate for the second hydroxyl group, executing a clean SN2 displacement of water to yield 3-bromopropyl acetate. Continuous purging with dry HBr shifts the equilibrium forward, ensuring complete conversion while suppressing diacetate formation.

MechanismLogic Diol 1,3-Propanediol Protonation Acid-Catalyzed Esterification Diol->Protonation + AcOH - H2O Monoester 3-Hydroxypropyl Acetate Protonation->Monoester Activation Hydroxyl Protonation Monoester->Activation + HBr Oxonium Oxonium Ion Intermediate Activation->Oxonium SN2 SN2 Displacement by Bromide Oxonium->SN2 + Br- - H2O Target 3-Bromopropyl Acetate SN2->Target

Mechanistic sequence of the one-pot tandem esterification and SN2 bromination reaction.

Experimental Protocols

Protocol A: One-Pot Tandem Bromination-Acetylation

This protocol utilizes a self-validating system to ensure high purity and yield without the need for column chromatography [2].

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a submerged gas dispersion tube, and a reflux condenser fitted with a gas scrubber (to neutralize excess HBr).

  • Reagent Mixing: Dissolve 21.2 g (278 mmol) of 1,3-propanediol in 45 mL of glacial acetic acid at room temperature.

  • Gas Addition (Critical Step): Begin vigorous stirring and slowly bubble dry HBr gas through the solution.

    • Causality Note: The use of dry HBr gas is absolute. Using aqueous HBr (48%) would introduce excess water into the system, pushing the esterification equilibrium backward according to Le Chatelier's principle, drastically reducing the yield.

  • Reaction Monitoring: Continue HBr addition until the solution turns a deep red color, indicating saturation of the halogen and completion of the desymmetrization.

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold distilled water to quench the reaction and precipitate the organic phase. Extract the aqueous layer with diethyl ether (2 × 400 mL).

  • Neutralization & Self-Validation: Wash the combined organic layers with distilled water (2 × 100 mL), followed by saturated aqueous Na2CO3 (2 × 200 mL).

    • Self-Validating Check: The cessation of CO2 gas evolution during the Na2CO3 wash physically confirms the complete neutralization of residual acetic and hydrobromic acids. Follow with a final brine wash (100 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via vacuum distillation. Collect the fraction boiling at 62°C at 666.6 Pa (5 mmHg).

    • Expected Yield: ~100% (48.9 g) as a colorless liquid.

    • Analytical Validation:1H NMR (CDCl3): δ 4.19 (t, J=5.6 Hz, 2H, CH2OAc), 3.45 (t, J=5.4 Hz, 2H, CH2Br), 2.10 (m, 2H, CH2), 2.05 (s, 3H, CH3CO).

Protocol B: Two-Step Sequential Synthesis

Use this protocol if isolation of the 3-bromo-1-propanol intermediate is required for parallel synthetic branches [3].

Step 1: Mono-bromination

  • Reflux 1,3-propanediol with 48% aqueous HBr in a continuous extraction apparatus using toluene as the organic phase.

    • Causality Note: Continuous extraction removes the mono-brominated product (3-bromo-1-propanol) from the aqueous acidic phase immediately upon formation, preventing it from undergoing a second SN2 reaction to form 1,3-dibromopropane.

  • Isolate 3-bromo-1-propanol via fractional distillation.

Step 2: Acetylation

  • Dissolve 3-bromo-1-propanol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.2 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 equiv). Cool the reactor to 0°C.

  • Add acetic anhydride (1.1 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench with saturated NH4Cl, extract with DCM, wash with 1M HCl (to remove pyridine), dry over Na2SO4, and concentrate to yield 3-bromopropyl acetate.

Quantitative Data & Process Comparison

The following table summarizes the operational metrics of both pathways, allowing process chemists to select the optimal route based on scale and equipment availability.

MetricPathway A (One-Pot)Pathway B (Two-Step)
Overall Yield ~95–100%~70–80% (over two steps)
Atom Economy High (Water is the only byproduct)Moderate (Requires auxiliary bases/solvents)
Reaction Time ~2–4 hours~18–24 hours
Purification Distillation (Highly scalable)Distillation + Aqueous Workup
Safety Profile Requires handling of hazardous dry HBr gasRequires handling of corrosive 48% aq HBr and Ac2O

References

  • Title: Diastereoselective Formal Synthesis of Polycyclic Meroterpenoid (±)-Cochlearol A Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Protocols & Analytical Methods

Method

Advanced Application Note: Hydroxyl Group Alkylation and Protection Using 3-Bromopropyl Acetate

Introduction & Strategic Rationale In advanced organic synthesis, medicinal chemistry, and PROTAC development, extending a molecular scaffold via a functionalized aliphatic linker is a frequent requirement. 3-Bromopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In advanced organic synthesis, medicinal chemistry, and PROTAC development, extending a molecular scaffold via a functionalized aliphatic linker is a frequent requirement. 3-Bromopropyl acetate (CAS 592-33-6) serves as a premier bifunctional reagent for this exact purpose ()[1].

This reagent allows chemists to alkylate a target substrate's hydroxyl group (e.g., a phenol or complex alcohol) while simultaneously introducing a new, transiently protected primary hydroxyl group ()[2]. This dual-action strategy masks the original hydroxyl as a robust ether and provides an acetate-protected terminus for downstream conjugation, avoiding the need for multi-step protection/deprotection sequences of the linker itself ()[3].

Mechanistic Insights & Reaction Design

As a self-validating synthetic system, the experimental choices surrounding the use of 3-bromopropyl acetate are driven by strict chemical causality:

  • Causality of Reagent Selection: Direct alkylation using unprotected 3-bromo-1-propanol is notoriously problematic. Under basic conditions, the free hydroxyl group can act as a competing nucleophile, undergoing intramolecular cyclization to form trimethylene oxide (oxetane) ()[4], or participating in intermolecular polymerization. By employing 3-bromopropyl acetate, the terminal hydroxyl is masked, completely suppressing these competing pathways and ensuring the electrophile remains intact for the desired SN2 attack ()[2].

  • Base and Solvent Optimization: The choice of base is critical to maintain the integrity of the acetate protecting group. Strong bases like Sodium Hydroxide (NaOH) induce premature ester hydrolysis. Potassium Carbonate (K2CO3) in N,N-Dimethylformamide (DMF) is the optimal system; K2CO3 is sufficiently basic to deprotonate phenols (pKa ~10) but mild enough to prevent saponification of the acetate during the alkylation phase ()[2].

  • Catalytic Acceleration: Sterically hindered substrates often suffer from sluggish SN2 kinetics. The addition of Tetrabutylammonium Iodide (TBAI) resolves this. The iodide ion drives a Finkelstein reaction, converting 3-bromopropyl acetate into the highly reactive 3-iodopropyl acetate in situ, thereby accelerating the etherification process ()[3].

Mechanistic_Rationale Substrate Substrate-OH (Target Phenol/Alcohol) Product Substrate-O-(CH2)3-OAc (Protected Ether) Substrate->Product K2CO3, DMF SN2 Attack Reagent 3-Bromopropyl Acetate (Bifunctional Reagent) Reagent->Product SideReact Oxetane / Polymers (Side Products) Reagent->SideReact If Unprotected (Free -OH)

Fig 1. Mechanistic rationale for using acetate-protected bromopropanol to avoid side reactions.

Experimental Methodologies

The following protocols establish a self-validating workflow for the introduction and subsequent manipulation of the protected propanol linker.

Protocol A: O-Alkylation of Phenols/Alcohols
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target phenol/alcohol (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration ()[2].

  • Activation: Add anhydrous K2CO3 (2.0 equiv) and TBAI (0.1 equiv). Stir the suspension at room temperature for 15 minutes to facilitate phenoxide/alkoxide formation ()[3].

  • Alkylation: Dropwise add 3-bromopropyl acetate (1.2 equiv). Elevate the temperature to 60 °C and stir for 15–48 hours ()[5].

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The consumption of the starting material and the appearance of a less polar spot confirms the formation of the acetate-protected ether. Diagnostic tip: A highly polar spot indicates premature acetate hydrolysis, suggesting moisture contamination or excessive base strength.

  • Workup: Quench the reaction with distilled water (equal volume to DMF). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure ()[2].

Protocol B: Acetate Deprotection (Hydrolysis)
  • Preparation: Dissolve the purified acetate intermediate in a 1:1 mixture of Methanol and Water (0.1 M) ()[3].

  • Hydrolysis: Add Cesium Carbonate (Cs2CO3) (1.5 equiv) and stir at room temperature for 2–48 hours ()[3].

  • Self-Validation: TLC will show a distinct shift to a more polar spot, indicating the successful unmasking of the terminal hydroxyl group.

  • Isolation: Concentrate the mixture under reduced pressure to remove Methanol. Extract the remaining aqueous phase with Dichloromethane, dry over Na2SO4, and evaporate to yield the free hydroxypropyl ether ()[3].

Experimental_Workflow S1 Step 1: Preparation Dissolve Substrate in DMF Add K2CO3 & TBAI/KI S2 Step 2: Alkylation Add 3-Bromopropyl Acetate Stir at RT-60°C (15-48 h) S1->S2 S3 Step 3: Workup Quench with H2O, Extract (EtOAc) Wash with Brine, Dry (Na2SO4) S2->S3 S4 Step 4: Deprotection Cs2CO3 in MeOH/H2O Stir at RT (2-48 h) S3->S4 S5 Step 5: Isolation Column Chromatography Yield: 75-95% S4->S5

Fig 2. Step-by-step experimental workflow for O-alkylation and subsequent acetate deprotection.

Data Presentation

Table 1: Physicochemical Properties of 3-Bromopropyl Acetate ()[1]

Property Value
CAS Number 592-33-6
Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
Boiling Point 124-126 °C (at 20 mmHg)
Density 1.421 g/mL

| Appearance | Colorless to light yellow clear liquid |

Table 2: Optimization of Alkylation Conditions (Causality Matrix)

Base Solvent Additive Temp (°C) Acetate Integrity Typical Yield (%)
NaOH H2O / THF None 25 Cleaved (Failed) < 10%
K2CO3 Acetonitrile None 80 Intact 60 - 70%
K2CO3 DMF TBAI 60 Intact 85 - 95%

| Cs2CO3 | DMF | KI | 60 | Intact | 80 - 90% |

References

  • Li, J., et al. (2021). "Diastereoselective Formal Synthesis of Polycyclic Meroterpenoid (±)-Cochlearol A". The Journal of Organic Chemistry, 86(8), 5702-5714. URL:[Link]

  • Fookes, C. J. R., et al. (2008). "Synthesis and Biological Evaluation of Substituted [18F]Imidazo[1,2-a]pyridines and [18F]Pyrazolo[1,5-a]pyrimidines for the Study of the Peripheral Benzodiazepine Receptor Using Positron Emission Tomography". Journal of Medicinal Chemistry, 51(13), 3700-3712. URL:[Link]

  • Nadaf, A. A., et al. (2022). "Tripodal 1,2,3-triazole click ligand based on the triphenylphosphine oxide platform". Mendeleev Communications, 32(5), 654-656. URL:[Link]

  • LookChem. "Trimethylene Oxide". URL:[Link]

Sources

Application

Application Note: 3-Bromopropyl Acetate as a Bifunctional Linker in Pharmaceutical Synthesis

Executive Summary In modern pharmaceutical synthesis, the precise spatial arrangement of pharmacophores is critical to a drug's efficacy and target binding affinity. 3-Bromopropyl acetate (CAS 592-33-6) serves as an elit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, the precise spatial arrangement of pharmacophores is critical to a drug's efficacy and target binding affinity. 3-Bromopropyl acetate (CAS 592-33-6) serves as an elite bifunctional C3-alkylating agent. By providing a stable, highly reactive three-carbon spacer, it has become a cornerstone reagent in the construction of Proteolysis Targeting Chimeras (PROTACs), macrocyclic kinase inhibitors, and positron emission tomography (PET) imaging precursors. This application note details the mechanistic rationale, quantitative reaction parameters, and self-validating protocols for utilizing 3-bromopropyl acetate in advanced drug discovery workflows.

Mechanistic Rationale: The "Protected Linker" Advantage

A common pitfall in linker chemistry is the direct use of unprotected haloalcohols (e.g., 3-bromo-1-propanol). When subjected to basic alkylation conditions, unprotected haloalcohols readily undergo intramolecular cyclization to form oxetanes or participate in competitive intermolecular etherification and polymerization.

By employing 3-bromopropyl acetate, chemists bypass these detrimental side reactions. The acetate group serves a dual mechanistic purpose:

  • Electronic and Steric Shielding: It masks the nucleophilic hydroxyl oxygen, enforcing strictly mono-directional SN​2 electrophilic reactivity at the brominated carbon [1].

  • Orthogonal Deprotection: The ester linkage is completely stable under standard alkylation conditions (e.g., K2​CO3​ or Cs2​CO3​ in DMF) but can be quantitatively cleaved via mild saponification (e.g., K2​CO3​ in MeOH) to reveal the primary alcohol. This allows for sequential, controlled downstream activation, such as tosylation or mesylation [2].

Cross-Disciplinary Applications in Drug Discovery

  • Targeted Protein Degraders (PROTACs): In the development of RAS-targeted bivalent degraders, 3-bromopropyl acetate is used to alkylate phenolic or amine-based intermediates [3]. The resulting propyl chain provides the exact conformational flexibility required to bridge the target protein and the E3 ubiquitin ligase without inducing steric clashes.

  • Macrocyclic Kinase Inhibitors: During the stereoselective synthesis of bis-indolylmaleimide macrocycles targeting Protein Kinase C (PKC), 3-bromopropyl acetate is used to alkylate the indole nitrogen [4]. This step is critical for forming the (-X-W-Y-) macrocyclic linker portion, which directly dictates the molecule's isozyme selectivity.

  • Radiopharmaceutical Precursors: For peripheral benzodiazepine receptor (PBR) ligands, phenols are alkylated with 3-bromopropyl acetate. Subsequent hydrolysis and tosylation yield a highly reactive precursor primed for 18F radiolabeling, enabling in vivo PET imaging [2].

  • Natural Product Total Synthesis: In the formal synthesis of complex meroterpenoids like Cochlearol A, 3-bromopropyl acetate undergoes C-alkylation with active methylenes (e.g., ethyl acetoacetate) to build functionalized tetralone rings [1].

Quantitative Data: Reaction Parameters

The following table summarizes the optimized reaction conditions for various nucleophilic substitutions utilizing 3-bromopropyl acetate across different pharmaceutical applications:

Reaction TypeSubstrate ExampleBase / CatalystSolventTemp (°C)Typical YieldReference
O-Alkylation Phenols (PROTACs) Cs2​CO3​ (1.5 eq)DMFRT to 8575–90%[3]
N-Alkylation Indoles (Macrocycles) NaH or Cs2​CO3​ DMF7560–80%[4]
C-Alkylation Ethyl Acetoacetate K2​CO3​ (2.0 eq)DMFRT70–85%[1]
O-Alkylation Phenols (PET Precursors) K2​CO3​ + Bu4​NI DMFRT65–80%[2]

Self-Validating Experimental Protocols

Protocol A: O-Alkylation of Phenolic Ligands (PROTAC Linker Assembly)

This protocol is designed to append a C3-linker to a phenolic target-binding ligand, establishing the foundation for a bivalent degrader [3].

  • Preparation: Dissolve the phenolic target ligand (1.0 equiv) and 3-bromopropyl acetate (1.2 equiv) in anhydrous DMF (to reach 0.5 M concentration).

    • Causality: Anhydrous DMF is critical to prevent the competitive hydrolysis of the alkyl bromide by ambient water.

  • Base Addition: Add Cs2​CO3​ (1.5 equiv) in one portion.

    • Causality: Cesium carbonate is selected over potassium carbonate because the large ionic radius of the Cs+ cation creates a "loose" ion pair with the phenoxide. This significantly enhances the nucleophilicity of the oxygen (the "cesium effect"), driving the SN​2 reaction to completion.

  • Reaction & Monitoring: Stir the suspension at room temperature (or heat to 85°C for sterically hindered phenols) for 16 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak disappears and a new peak at [M+101]+ (corresponding to the addition of the C5​H9​O2​ moiety) dominates the chromatogram.

  • Workup Logic: Dilute the mixture with distilled water (10× the volume of DMF) and extract with ethyl acetate ( 3×150 mL).

    • Causality: The massive aqueous dilution forces the highly polar DMF entirely into the aqueous layer, preventing it from contaminating the organic extract and complicating downstream purification.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: C-Alkylation of Active Methylenes (Meroterpenoid Scaffolds)

This protocol details the C-alkylation of ethyl acetoacetate derivatives, a critical step in complex ring construction [1].

  • Preparation: To a solution of the ethyl acetoacetate derivative (1.0 equiv) and 3-bromopropyl acetate (1.1 equiv) in DMF, add K2​CO3​ (2.0 equiv).

    • Causality: The protons between the two carbonyls are highly acidic ( pKa​≈11 ); therefore, the milder K2​CO3​ is sufficient for complete enolization without risking ester cleavage.

  • Reaction & Monitoring: Stir at room temperature for 15 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). Stain the TLC plate with KMnO4​ . The product will appear as a distinct, less polar spot compared to the highly polar, enolizable starting material.

  • Workup Logic: Quench the reaction by adding H2​O and extract with EtOAc. Wash the organic layer thoroughly with brine.

    • Causality: Brine washing removes residual water and DMF from the organic phase, preventing unwanted ester hydrolysis during the concentration step.

Synthetic Workflow Visualization

PROTAC_Workflow SM1 Target-Binding Ligand (Nucleophile: -OH, -NH2) Step1 S_N2 Alkylation (Cs2CO3, DMF, 85°C) SM1->Step1 SM2 3-Bromopropyl Acetate (Bifunctional Linker) SM2->Step1 Int1 Acetate-Protected Intermediate Step1->Int1 Step2 Saponification (K2CO3, MeOH, RT) Int1->Step2 Int2 Free Hydroxyl Intermediate Step2->Int2 Step3 Electrophilic Activation (TsCl, Et3N, DCM) Int2->Step3 Int3 Tosylated Precursor (Activated Linker) Step3->Int3 Step4 E3 Ligase Ligand Conjugation Int3->Step4 Final Fully Assembled PROTAC Degrader Step4->Final

Workflow for PROTAC linker synthesis utilizing 3-bromopropyl acetate.

References

  • Vertex Pharmaceuticals Inc. (1995). Protein kinase C inhibitors.
  • The Journal of Organic Chemistry (2021). Diastereoselective Formal Synthesis of Polycyclic Meroterpenoid (±)-Cochlearol A.[Link]

  • Journal of Medicinal Chemistry (2008). Synthesis and Biological Evaluation of Substituted [18F]Imidazo[1,2-a]pyridines and [18F]Pyrazolo[1,5-a]pyrimidines for the Study of the Peripheral Benzodiazepine Receptor Using Positron Emission Tomography.[Link]

  • Revolution Medicines Inc. (2020). Compounds that participate in cooperative binding and uses thereof.

Sources

Method

Catalytic Coupling of 3-Bromopropylacetate with Thiols: A Comprehensive Guide to Methodologies and Protocols

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the formation of carbon-sulfur (C-S) bonds is a cornerstone transformation. The resulting thioethers...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the formation of carbon-sulfur (C-S) bonds is a cornerstone transformation. The resulting thioethers are integral components of numerous biologically active molecules and functional materials. This guide provides an in-depth exploration of catalytic methods for the coupling of 3-bromopropylacetate with a diverse range of thiols, a reaction of significant interest for introducing a versatile functional handle in drug development and chemical biology.

This document moves beyond a simple recitation of procedures, offering a detailed rationale for methodological choices, insights into reaction mechanisms, and step-by-step protocols for practical implementation in a research setting.

Foundational Principles: The Thiol-Alkyl Halide Reaction

The fundamental reaction between a thiol (R-SH) and an alkyl halide (R'-X) to form a thioether (R-S-R') is a classic example of a nucleophilic substitution reaction. Sulfur's high nucleophilicity, a consequence of its large atomic radius and polarizability, makes it an excellent nucleophile for attacking electrophilic carbon centers.[1][2] The reaction typically proceeds via an SN2 mechanism, where the thiolate anion (RS⁻), generated by deprotonating the thiol with a base, attacks the carbon atom bearing the halogen, displacing the halide ion.[3]

While this reaction can proceed without a catalyst, the use of catalytic systems offers several advantages, including milder reaction conditions, improved yields, enhanced functional group tolerance, and greater substrate scope. This guide will focus on several key catalytic strategies that have proven effective for this transformation.

Transition-Metal Catalysis: A Powerful Toolkit for C-S Bond Formation

Transition-metal catalysis has revolutionized the field of cross-coupling reactions, and C-S bond formation is no exception. Palladium, nickel, and copper complexes have all been successfully employed to facilitate the coupling of thiols with alkyl halides.

Palladium-Catalyzed S-Alkylation

Palladium-catalyzed cross-coupling reactions are renowned for their efficiency and broad applicability.[4] While most commonly associated with the coupling of aryl halides, palladium catalysts can also be effective for the S-alkylation of thiols with alkyl halides. The catalytic cycle, while analogous to traditional cross-coupling reactions, has distinct features when applied to this transformation.

Mechanism of Action:

The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 3-bromopropylacetate, forming a Pd(II)-alkyl intermediate.[5]

  • Thiolate Coordination and Deprotonation: The thiol coordinates to the palladium center. In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate ligand. The choice of base is crucial to ensure efficient deprotonation without promoting side reactions.[6]

  • Reductive Elimination: The alkyl and thiolate ligands on the palladium center couple and are eliminated from the coordination sphere, forming the desired thioether product and regenerating the active Pd(0) catalyst.[4][5]

Causality Behind Experimental Choices:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices as they are stable and readily reduced in situ to the active Pd(0) species.

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst, preventing catalyst decomposition, and modulating its reactivity. For the coupling of alkyl halides, bulky, electron-rich phosphine ligands such as 1,1′-bis(diphenylphosphino)ferrocene (DPPF) are often employed to promote the oxidative addition and reductive elimination steps.[7][8] Monophosphine ligands have also been shown to be highly effective.[1][9]

  • Base: A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is often preferred to avoid competition with the thiol nucleophile.[7][8] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions and ensure the solubility of the reactants and catalyst.

Protocol 1: Palladium-Catalyzed Coupling of a Thiol with 3-Bromopropylacetate

Materials:

  • Thiol (1.0 equiv)

  • 3-Bromopropylacetate (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • 1,1′-Bis(diphenylphosphino)ferrocene (DPPF) (4 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Toluene

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol, Pd(OAc)₂, and DPPF.

  • Add anhydrous toluene to dissolve the solids.

  • Add DIPEA to the reaction mixture via syringe.

  • Add 3-bromopropylacetate to the reaction mixture dropwise via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nickel-Catalyzed S-Alkylation

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions.[10][11] They are particularly effective for activating less reactive C-Cl and C-Br bonds.

Mechanism of Action:

The mechanism of nickel-catalyzed S-alkylation is believed to follow a similar catalytic cycle to palladium, involving Ni(0)/Ni(II) intermediates.[11] However, radical pathways can also be involved, especially with unactivated alkyl halides.[12]

  • Oxidative Addition: A Ni(0) species undergoes oxidative addition to 3-bromopropylacetate to form a Ni(II)-alkyl complex.

  • Thiolate Formation and Coordination: The thiol is deprotonated by a base, and the resulting thiolate coordinates to the nickel center. Acetate has been shown to facilitate this deprotonation step.[11]

  • Reductive Elimination: The alkyl and thiolate groups are reductively eliminated to form the thioether and regenerate the Ni(0) catalyst.

Causality Behind Experimental Choices:

  • Nickel Precursor: Air-stable Ni(II) precatalysts like NiCl₂(dme) or (Xantphos)Ni(o-tolyl)Cl are convenient to handle.[11]

  • Ligand: Bidentate phosphine ligands like Xantphos are effective in stabilizing the nickel catalyst and promoting the desired reactivity.[10][11] N-heterocyclic carbenes (NHCs) have also shown promise.

  • Base: Mild bases like potassium acetate (KOAc) are often sufficient and offer good functional group tolerance.[10][11]

  • Solvent: Aprotic solvents such as THF or DMF are commonly used.

Protocol 2: Nickel-Catalyzed Coupling of a Thiol with 3-Bromopropylacetate

Materials:

  • Thiol (1.0 equiv)

  • 3-Bromopropylacetate (1.1 equiv)

  • (Xantphos)Ni(o-tolyl)Cl (5 mol%)

  • Potassium Acetate (KOAc) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the thiol, 3-bromopropylacetate, (Xantphos)Ni(o-tolyl)Cl, and KOAc to a dry reaction vessel.

  • Add anhydrous THF to the vessel.

  • Seal the vessel and stir the reaction mixture at room temperature for 2-8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Copper-Catalyzed S-Alkylation

Copper catalysis offers a more economical and environmentally friendly approach to C-S bond formation.[13] Copper catalysts are generally less sensitive to air and moisture than their palladium and nickel counterparts.

Mechanism of Action:

The mechanism of copper-catalyzed S-alkylation is thought to involve a Cu(I)/Cu(III) or a Cu(I)-centered cycle. A plausible pathway involves:

  • Formation of a Copper Thiolate: The thiol reacts with a copper(I) salt in the presence of a base to form a copper(I) thiolate complex.

  • Oxidative Addition: The alkyl halide undergoes oxidative addition to the copper(I) thiolate, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) species reductively eliminates the thioether product, regenerating a Cu(I) species.

Causality Behind Experimental Choices:

  • Copper Source: CuI, Cu₂O, and CuSO₄ are commonly used and readily available copper sources.[13][14]

  • Ligand: While some reactions proceed without a ligand, the use of nitrogen-based ligands like 1,10-phenanthroline or amino acids can accelerate the reaction and improve yields.

  • Base: Inorganic bases such as K₂CO₃ or NaOH are typically employed.[13][15]

  • Solvent: Polar aprotic solvents like DMF or DMSO are often used, and in some cases, the reaction can be performed in water.[15]

Protocol 3: Copper-Catalyzed Coupling of a Thiol with 3-Bromopropylacetate

Materials:

  • Thiol (1.0 equiv)

  • 3-Bromopropylacetate (1.5 equiv)

  • CuI (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the thiol, 3-bromopropylacetate, CuI, and K₂CO₃.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 100-120 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Phase-Transfer Catalysis: Bridging the Phase Divide

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[16] For the S-alkylation of thiols, PTC allows for the use of inexpensive inorganic bases in an aqueous solution while the thiol and alkyl halide remain in an organic solvent.

Mechanism of Action:

The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase.

  • Deprotonation in the Aqueous Phase: The thiol is deprotonated by the inorganic base (e.g., NaOH) in the aqueous phase to form the water-soluble thiolate anion.

  • Ion Exchange: The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-anion (X⁻) for the thiolate anion (RS⁻) at the interface of the two phases, forming an ion pair (Q⁺RS⁻).

  • Transfer to the Organic Phase: The lipophilic nature of the quaternary ammonium cation allows the ion pair (Q⁺RS⁻) to be extracted into the organic phase.

  • SN2 Reaction: In the organic phase, the "naked" and highly reactive thiolate anion reacts with 3-bromopropylacetate via an SN2 mechanism to form the thioether.

  • Catalyst Regeneration: The catalyst cation (Q⁺) then returns to the aqueous phase with the bromide anion (Br⁻) to repeat the cycle.

Causality Behind Experimental Choices:

  • Phase-Transfer Catalyst: Tetrabutylammonium salts (e.g., TBAB, TBAC) are commonly used due to their high lipophilicity and efficiency.

  • Base: Strong, inexpensive inorganic bases like NaOH or KOH are ideal for deprotonating the thiol in the aqueous phase.

  • Solvent System: A biphasic system of water and a non-polar organic solvent like toluene or dichloromethane is used.

Protocol 4: Phase-Transfer Catalyzed Coupling of a Thiol with 3-Bromopropylacetate

Materials:

  • Thiol (1.0 equiv)

  • 3-Bromopropylacetate (1.1 equiv)

  • Tetrabutylammonium Bromide (TBAB) (5 mol%)

  • Sodium Hydroxide (NaOH) (2.0 equiv)

  • Toluene

  • Water

  • Standard laboratory glassware with vigorous stirring capability

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, dissolve the thiol and 3-bromopropylacetate in toluene.

  • In a separate beaker, prepare an aqueous solution of NaOH.

  • Add the aqueous NaOH solution to the organic solution in the flask.

  • Add TBAB to the biphasic mixture.

  • Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, stop the stirring and allow the layers to separate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Organocatalysis: A Metal-Free Alternative

In recent years, organocatalysis has emerged as a powerful, metal-free approach to many organic transformations. For the S-alkylation of thiols, certain organic molecules can act as catalysts to promote the reaction.

Mechanism of Action:

While various organocatalytic systems exist, a common strategy involves the activation of the thiol or the alkyl halide. For instance, certain thiourea-based catalysts can activate the thiol through hydrogen bonding, increasing its nucleophilicity. Alternatively, some organocatalysts can activate the alkyl halide, making it more susceptible to nucleophilic attack. Recent studies have also shown that imidazolidine-4-thiones can act as organocatalysts for the α-alkylation of aldehydes with bromoacetonitrile, suggesting potential for related transformations.[17]

Causality Behind Experimental Choices:

  • Organocatalyst: The choice of organocatalyst is highly specific to the desired transformation and the substrates involved.

  • Additives: Often, a base is still required to generate the thiolate anion.

  • Solvent: The solvent is chosen to ensure the solubility of all components and to facilitate the catalytic cycle.

Given the nascent stage of organocatalytic methods for this specific transformation, a generalized protocol is less established. Researchers interested in this approach should consult the primary literature for specific catalyst systems and conditions.

Data Presentation and Visualization

Table 1: Comparison of Catalytic Methods for Thioether Synthesis

Catalytic MethodCatalystTypical Loading (mol%)LigandBaseSolventTemperature (°C)
Palladium-Catalyzed Pd(OAc)₂2-5Phosphine (e.g., DPPF)Organic (e.g., DIPEA)Toluene, Dioxane80-110
Nickel-Catalyzed Ni(II) precatalyst5-10Phosphine (e.g., Xantphos)Mild (e.g., KOAc)THF, DMFRoom Temp - 80
Copper-Catalyzed CuI5-10Optional (e.g., Phenanthroline)Inorganic (e.g., K₂CO₃)DMF, DMSO100-120
Phase-Transfer Quaternary Ammonium Salt5-10N/AInorganic (e.g., NaOH)Toluene/WaterRoom Temp - 60

Diagrams of Catalytic Cycles and Workflows:

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Pd(II)-Alkyl Complex Pd(II)-Alkyl Complex Pd(0)L_n->Pd(II)-Alkyl Complex Oxidative Addition (3-Bromopropylacetate) Thioether Product Thioether Product Pd(II)-Alkyl Complex->Thioether Product Thiolate Coordination & Reductive Elimination Regenerated Pd(0)L_n Regenerated Pd(0)L_n Thioether Product->Regenerated Pd(0)L_n Product Release

Caption: Palladium-Catalyzed S-Alkylation Cycle.

Nickel_Catalytic_Cycle Ni(0)L_n Ni(0)L_n Ni(II)-Alkyl Complex Ni(II)-Alkyl Complex Ni(0)L_n->Ni(II)-Alkyl Complex Oxidative Addition (3-Bromopropylacetate) Thioether Product Thioether Product Ni(II)-Alkyl Complex->Thioether Product Thiolate Coordination & Reductive Elimination Regenerated Ni(0)L_n Regenerated Ni(0)L_n Thioether Product->Regenerated Ni(0)L_n Product Release

Caption: Nickel-Catalyzed S-Alkylation Cycle.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Thiol R-SH Thiolate RS⁻ Na⁺ Thiol->Thiolate Deprotonation Base NaOH Catalyst_aq Q⁺X⁻ Ion_Pair_aq Q⁺RS⁻ Ion_Pair_org Q⁺RS⁻ Ion_Pair_aq->Ion_Pair_org Phase Transfer ThiolateCatalyst_aq ThiolateCatalyst_aq ThiolateCatalyst_aq->Ion_Pair_aq Ion Exchange Alkyl_Halide Br-CH₂CH₂CH₂OAc Product RS-CH₂CH₂CH₂OAc Catalyst_return Q⁺Br⁻ Catalyst_return->Catalyst_aq Catalyst Regeneration Ion_Pair_orgAlkyl_Halide Ion_Pair_orgAlkyl_Halide Ion_Pair_orgAlkyl_Halide->Product SN2 Reaction

Caption: Phase-Transfer Catalysis Workflow.

Conclusion

The catalytic coupling of 3-bromopropylacetate with thiols offers a versatile and efficient means of synthesizing functionalized thioethers. The choice of catalytic system—be it palladium, nickel, copper, phase-transfer, or organocatalysis—will depend on the specific requirements of the synthesis, including substrate scope, functional group tolerance, cost, and environmental considerations. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can effectively select and optimize the appropriate method for their synthetic goals. The protocols provided herein serve as a practical starting point for the implementation of these powerful catalytic transformations in the laboratory.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Vertex AI Search.
  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. (2025, August 15). Fiveable.
  • Thiol Alkylation - YouTube. (2024, February 9). YouTube.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Nobel Prize.
  • Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp3)
  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC. (2019, June 21).
  • Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols | Journal of the American Chemical Society - ACS Publications. (2024, January 24). American Chemical Society.
  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases | ACS Catalysis. (2019, June 21). American Chemical Society.
  • Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea. (2019). Journal of Sulfur Chemistry.
  • Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols - Chemical Review and Letters. (2024, December 4). Chemical Review and Letters.
  • Palladium-Catalyzed, Ring-Forming Aromatic C–H Alkylations with Unactivated Alkyl Halides - PMC. (n.d.).
  • Facile Preparation of Aryl Sulfides Using Palladium Catalysis under Mild Conditions. (2010). Synlett.
  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - ChemRxiv. (n.d.). ChemRxiv.
  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions. (2023, September 20). Chemical Synthesis.
  • Metal-catalyzed Approaches to Aryl Thioethers - Wordpress. (n.d.). WordPress.
  • Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. (2023). Organic Letters.
  • Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis - White Rose Research Online. (n.d.). White Rose Research Online.
  • Nickel-Catalyzed Reductive Coupling of Unactivated Alkyl Bromides and Aliphatic Aldehydes - SciSpace. (n.d.). SciSpace.
  • (PDF) Mechanism of Palladium-Catalyzed Alkylation of Aryl - Amanote Research. (n.d.). Amanote Research.
  • Recent Metal-Catalyzed Methods for Thioether Synthesis. (2022, August 1). Thieme.
  • Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones - PMC. (n.d.).
  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions - OAE Publishing Inc. (n.d.). OAE Publishing Inc.
  • A Mild, Nonbasic Synthesis of Thioethers. The Copper-Catalyzed Coupling of Boronic Acids with N-Thio(alkyl, aryl, heteroaryl)imides - Organic Letters - Figshare. (2002, November 8). Figshare.
  • A mild, nonbasic synthesis of thioethers. The copper-catalyzed coupling of boronic acids with N-thio(alkyl, aryl, heteroaryl)imides - PubMed. (2002, November 28).
  • Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Aryl
  • Green Synthesis of Aryl Thioethers through Cu-catalysed C-S Coupling of Thiols and Aryl Boronic Acids in Water | Request PDF - ResearchGate. (2025, August 10).
  • Acetate Facilitated Nickel Catalyzed Coupling of Aryl Chlorides and Alkyl Thiols - Semantic Scholar. (n.d.). Semantic Scholar.
  • Nickel Metallaphotoredox Catalysis Enabling Desulfurative Cross Coupling Reactions - ResearchGate. (n.d.).
  • Roles of Bases in Transition-Metal Catalyzed Organic Reactions - ResearchGate. (2025, August 5).
  • Facile Preparation of Aryl Sulfides Using Palladium Catalysis under Mild Conditions. (n.d.). Thieme.
  • Ligand Effects in Pd-Catalyzed Cross Coupling | VIPEr. (2015, January 9). VIPEr.
  • Nickel–Schiff base complex catalyzed C–S cross-coupling of thiols with organic chlorides. (2014). Tetrahedron.
  • A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. - ResearchGate. (2025, August 7).
  • Nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides via C–S bond activation - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Transition-metal-catalyzed synthesis of phenols and aryl thiols - PMC. (2017, March 23).
  • Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Sulfide synthesis by S-alkylation or 1,4-addition - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Transition Metal Catalyzed Synthesis of Aryl Sulfides - MDPI. (2011, January 17). MDPI.
  • Thiol and reagent scope of the Pd‐catalyzed S‐allylation. - ResearchGate. (n.d.).
  • Palladium‐Catalyzed C–S Bond Formation: Rate and Mechanism of the Coupling of Aryl or Vinyl Halides with a Thiol Derived from a Cysteine - ResearchGate. (n.d.).
  • Palladium-Catalyzed Coupling of Thiol Esters with Aryl and Primary and Secondary Alkyl Organoindium Reagents - R Discovery. (2005, May 13). R Discovery.
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
  • Thiol Alkylation - YouTube. (2024, February 9). YouTube.
  • S-Alkylation of thiols using SiO 2 -HBF 4 under solvent free conditions - ResearchGate. (n.d.).
  • S-Alkylation of thiophenol under biphasic versus triphasic PTC condition using tetrabutyl ammonium bromide as a phase transfer catalyst | Request PDF - ResearchGate. (2025, August 9).
  • Nickel-catalyzed reductive thiolation and selenylation of unactivated alkyl bromides - PMC. (2018, June 8).
  • 1589-1591 Research Article S-Alkylation of thiophenol under bipha - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.

Sources

Application

Step-by-step synthesis of 3-Bromopropylacetate from 3-bromopropanol

Executive Summary 3-Bromopropyl acetate is a highly versatile bifunctional aliphatic building block widely utilized in organic synthesis, drug development, and materials science. It serves as a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromopropyl acetate is a highly versatile bifunctional aliphatic building block widely utilized in organic synthesis, drug development, and materials science. It serves as a critical intermediate in the synthesis of selective androgen receptor modulators (SARMs)[1], advanced MRI contrast agents[2], and as a substrate in nickel-catalyzed reductive cross-coupling methodologies[3]. This application note provides a comprehensive, self-validating protocol for the synthesis of 3-bromopropyl acetate via the nucleophilic acyl substitution of 3-bromopropanol.

Mechanistic Rationale & Experimental Design

The synthesis relies on the esterification of the primary hydroxyl group of 3-bromopropanol. While acetic anhydride can be used in conjunction with a catalyst like DMAP[2], the use of acetyl chloride offers a more rapid and highly efficient acylation pathway[1].

Causality in Reaction Design:

  • Solvent Selection (Dichloromethane): DCM is utilized as an aprotic, non-participating solvent that provides excellent solubility for both the starting materials and the acylated product, while remaining inert to the highly reactive acetyl chloride.

  • Thermal Control (0 °C to Room Temperature): The nucleophilic attack of the alcohol on the acyl chloride is highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway and minimizes unwanted side reactions, such as the elimination of the primary bromide.

  • Role of Pyridine: Pyridine is introduced as an acid scavenger. As the reaction proceeds, equimolar amounts of hydrogen chloride (HCl) are generated. Pyridine actively neutralizes the HCl, driving the equilibrium forward and preventing acid-catalyzed degradation of the substrate[1].

Workflow Start 1. Dissolve 3-Bromopropanol in DCM (0 °C) AddAcCl 2. Add Acetyl Chloride Dropwise (Stir 20 min) Start->AddAcCl AddBase 3. Add Pyridine (Stir 30 min) AddAcCl->AddBase Quench 4. Quench & Dilute with Ether AddBase->Quench Workup 5. Wash: H2O & Sat. NaHCO3 Quench->Workup Dry 6. Dry (Na2SO4) & Filter Workup->Dry Concentrate 7. Concentrate under Reduced Pressure Dry->Concentrate Purify 8. Purified 3-Bromopropyl Acetate Concentrate->Purify

Workflow for the synthesis and purification of 3-bromopropyl acetate.

Reagent Matrix & Quantitative Data

The following stoichiometry is optimized for high-yield conversion (typically >85%) based on validated patent literature[1].

ReagentMW ( g/mol )EquivalentsAmountRole
3-Bromopropanol 138.991.002.0 g (14.4 mmol)Primary Substrate
Acetyl Chloride 78.501.201.2 mL (17.3 mmol)Acylating Agent
Pyridine 79.101.201.4 mL (17.3 mmol)Acid Scavenger
Dichloromethane 84.93-50.0 mLReaction Solvent
Diethyl Ether 74.12-As neededExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Acylation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to prevent moisture from hydrolyzing the acetyl chloride.

  • Substrate Dissolution: Add 2.0 g (14.4 mmol) of 3-bromopropanol to the flask, followed by 50 mL of anhydrous dichloromethane (DCM)[1].

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Acylation: Using a glass syringe, add 1.2 mL (17.3 mmol) of acetyl chloride dropwise over 5 minutes. Stir the reaction mixture for 20 minutes at 0 °C[1].

Phase 2: Acid Scavenging & Maturation
  • Base Addition: Slowly add 1.4 mL (17.3 mmol) of pyridine dropwise to the stirring mixture[1].

    • Self-Validation Checkpoint 1: Upon the addition of pyridine, the reaction mixture will transition from a clear solution to a cloudy, white suspension. This visual cue confirms the precipitation of pyridinium chloride, validating that the acylation is proceeding and the generated HCl is being successfully sequestered.

  • Maturation: Remove the ice bath and allow the reaction to stir for an additional 30 minutes as it gradually warms to room temperature[1].

Downstream Processing & Self-Validation

Phase 3: Quenching and Liquid-Liquid Extraction
  • Dilution: Dilute the reaction mixture with 50 mL of diethyl ether. This decreases the polarity of the organic phase, further precipitating any dissolved pyridinium salts and facilitating a cleaner phase separation[1].

  • Aqueous Wash 1 (Water): Transfer the mixture to a separatory funnel. Wash the organic layer with 50 mL of distilled water to remove the bulk of the pyridinium chloride salts.

  • Aqueous Wash 2 (Neutralization): Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃)[1].

    • Self-Validation Checkpoint 2: Vigorous effervescence (CO₂ gas evolution) will occur during this step. The cessation of bubbling upon subsequent agitation confirms that all unreacted acetyl chloride and residual acidic byproducts have been completely neutralized.

Phase 4: Drying, Concentration, and Analysis
  • Drying: Transfer the neutralized organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl until the drying agent flows freely, indicating the complete removal of residual water[1].

  • Filtration & Concentration: Filter the suspension through fluted filter paper to remove the hydrated sodium sulfate. Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath set to 30 °C to prevent volatilization of the product).

  • Analytical Validation:

    • Self-Validation Checkpoint 3 (TLC): Analyze the crude oil via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (e.g., 4:1) mobile phase. Because the compound lacks a UV chromophore, stain the plate with potassium permanganate (KMnO₄). The product will appear as a distinct spot with a higher Rf​ value than the highly polar 3-bromopropanol starting material.

  • Yield: The procedure typically yields ~2.25 g (86%) of crude 3-bromopropyl acetate as a clear to light-yellow oil, which is generally of sufficient purity (>95%) for immediate use in downstream alkylation or cross-coupling reactions[1][3].

References[2] Design, synthesis and evaluation of MRI agents for in vivo imaging. Source: nottingham.ac.uk. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeeJ-jcwxm8jg5gdeh-3XR5tdmMmA_Y9-4f3uO2BdWjPmrvIygHNYQn0vEolDDfb-NuqO47dBgfYmw3MPSuqPmFZjZjXh3FwnEyKMdk50_O1TKvT_NqpGjY71dD1aLNv2WPhmCtMcewoY2Eh3cT5gO0saJJG46yfYmePk7YqPIreruNDE38bLX6UEZUGUPQraXPkxkFP8O13ubhUXqs2YfuDUyEIUBSZ-Trk4QO-f8OuNKXq2gdsDHqKlSLeF1LAXJp8tCJ418iRfQRUHH-WrxJcXCZLxc1hlroFbnlw==[3] Nickel-Catalyzed Reductive Coupling of Unactivated Alkyl Bromides and Aliphatic Aldehydes. Source: rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdok23A8s7o-Mqf9neRIeCld72zoadZ6j4POqctBIanMGbRtfS9aFtJmt-Ffaa9X2aW6bUbhr2XTya4q7a3qbV4VEQVZ2gMHPkXVi1X-YoJWmJr-o4nL5sK3v-B7ir_MBZaItHxdLJrS3ejYntsF4-HiIanKr3TvM=[1] US9682960B2 - Non-steroidal antiandrogens and selective androgen receptor modulators with a pyridyl moiety. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVIaIAysoI5f9YbchfjD_lJ7DniY5efsvTt1kxR_Km5C0yBDErcnLS0FBtApVjGMgsEuyAUspHuYxjr5XAvDDovEzXKMUdJyafMrkGI49wjs07r29sevwonSbKcS7ZUUbtLee_VZREeYVqiQ==

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted 3-Bromopropylacetate

Welcome to the technical support center for purification challenges in organic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering difficult...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for purification challenges in organic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering difficulties in removing unreacted 3-bromopropylacetate from their reaction mixtures. As a reactive alkylating agent and a common intermediate, its efficient removal is paramount to ensure the purity of the desired product and the integrity of downstream applications.[1]

This document provides a comprehensive overview of various purification strategies, complete with troubleshooting advice and detailed protocols. We will delve into the causality behind each experimental choice, empowering you to make informed decisions for your specific system.

Understanding the Challenge: Properties of 3-Bromopropylacetate

A successful purification strategy is built upon a solid understanding of the physical and chemical properties of the impurity to be removed.

PropertyValueSignificance for Purification
Molecular Weight 181.03 g/mol [2]Relevant for mass-based calculations and potential for mass spectrometry-based detection.
Boiling Point 163 °C (lit.) at atmospheric pressure[2][3][4]; 124-126 °C at 20 mmHg[5]The relatively high boiling point suggests that simple distillation might be challenging if the desired product has a similar or lower boiling point. Vacuum distillation can be a viable option.
Melting Point 39-42 °C (lit.)[5]As it can be a low-melting solid or a liquid at room temperature, handling procedures should be adjusted accordingly.
Solubility Soluble in alcohol[5] and most common organic solvents.Its solubility in organic solvents means it will co-extract with the desired product during a typical workup, necessitating a more specific removal strategy.
Reactivity Electrophilic alkylating agent.[1] Susceptible to hydrolysis under strongly acidic or basic conditions.[6][7]Its reactivity can be exploited for chemical quenching. However, care must be taken to avoid conditions that could degrade the desired product.

Choosing Your Purification Strategy: A Decision-Making Workflow

The selection of the most appropriate purification method hinges on the properties of your desired product, the scale of your reaction, and the required final purity. The following diagram outlines a logical decision-making process.

G cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Decision Criteria start Reaction Mixture Containing 3-Bromopropylacetate product_properties Assess Product Properties: - Stability (pH, temp) - Polarity - Boiling Point start->product_properties bp_diff Significant Boiling Point Difference? product_properties->bp_diff distillation Distillation end Isolated Pure Product distillation->end Pure Product chromatography Flash Chromatography chromatography->end Pure Product extraction Liquid-Liquid Extraction extraction->end Pure Product quenching Chemical Quenching quenching->extraction Follow with Extraction bp_diff->distillation Yes polarity_diff Sufficient Polarity Difference? bp_diff->polarity_diff No polarity_diff->chromatography Yes product_stable Product Stable to Quenching Reagent? polarity_diff->product_stable No product_stable->extraction No/Unsure (Proceed with caution) product_stable->quenching Yes

Caption: Decision tree for selecting a purification technique.

In-Depth Purification Protocols & Troubleshooting

Method 1: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.[8] Given that 3-bromopropylacetate is a moderately polar compound, this method is often highly effective, especially for small to medium-scale reactions where high purity is desired.[9]

Principle: This technique relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[8] By carefully selecting the eluent system, 3-bromopropylacetate can be separated from less polar or more polar products.

  • Solvent System Selection:

    • Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your desired product and 3-bromopropylacetate.[10]

    • Aim for an Rf value of approximately 0.35 for the compound of interest.[10]

  • Column Packing:

    • Select an appropriately sized column for your sample amount.[10]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and compact bed.[11]

  • Sample Loading:

    • Dissolve your crude reaction mixture in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).[9]

    • Alternatively, for less soluble materials, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[12]

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system, applying positive pressure to achieve a steady flow rate.[9]

    • Collect fractions and monitor their composition by TLC.[9]

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[12]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[12]

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation Inappropriate solvent system.Re-optimize the eluent system using TLC to achieve better separation.[10]
Column overloading.Use a larger column or reduce the amount of sample loaded.[12]
Product Elutes with 3-Bromopropylacetate Similar polarities of the product and the impurity.Consider using a different stationary phase (e.g., alumina) or a different solvent system. For very difficult separations, preparative HPLC may be necessary.
Streaking or Tailing on TLC/Column Sample is too concentrated or contains acidic/basic impurities.Dilute the sample before loading. Consider a pre-purification wash to remove acidic or basic impurities.
Method 2: Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental workup technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[13] While 3-bromopropylacetate is generally soluble in organic solvents, this technique can be adapted to remove certain impurities or byproducts.

Principle: This method is most effective when there is a significant difference in the partition coefficient of the compounds between the two liquid phases.[14] For removing 3-bromopropylacetate, this often involves a preliminary chemical reaction (quenching) to convert it into a more water-soluble species.

This protocol is typically performed after a chemical quenching step (see Method 3).

  • Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, acetone), it may be necessary to first remove it under reduced pressure and redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.[15]

  • Aqueous Wash:

    • Add deionized water and gently shake the funnel, venting frequently. Allow the layers to separate and discard the aqueous layer.[15]

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components.[15][16] Be cautious of CO₂ evolution.

    • Finally, wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and help break any emulsions.[15][16]

  • Drying and Isolation:

    • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[15]

    • Filter or decant the organic solution and remove the solvent under reduced pressure to yield the crude product, now free of the water-soluble quenched byproduct.[15]

IssuePossible Cause(s)Recommended Solution(s)
Emulsion Formation Vigorous shaking; presence of surfactants or fine solids.Add brine to help break the emulsion.[17] Allow the mixture to stand for an extended period. If persistent, filter the entire mixture through a pad of Celite®.[18]
Poor Phase Separation Densities of the organic and aqueous layers are too similar.Dilute the organic layer with a less dense solvent (e.g., diethyl ether) or a more dense solvent (e.g., chloroform) to improve separation.
Product Loss to Aqueous Layer The desired product has some water solubility.Perform multiple extractions with smaller volumes of the organic solvent. Back-extract the combined aqueous layers with fresh organic solvent.
Method 3: Chemical Quenching

Chemical quenching involves adding a reagent to the reaction mixture that selectively reacts with the unreacted 3-bromopropylacetate to form a new compound that is easily separated.[17] This is a highly effective strategy, particularly for larger-scale reactions where chromatography is less practical.

Principle: The electrophilic nature of the carbon-bromine bond in 3-bromopropylacetate makes it susceptible to attack by nucleophiles. By choosing a nucleophile that forms a water-soluble or easily filterable product, the unreacted starting material can be effectively removed.

This method is analogous to quenching unreacted bromine and is effective for reactive alkyl bromides.[18][19] The thiosulfate anion acts as a nucleophile, displacing the bromide and forming a water-soluble salt.

  • Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C in an ice-water bath to control any potential exotherm.[19]

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).[19]

  • Addition of Quenching Agent: Slowly add the sodium thiosulfate solution to the stirred reaction mixture.[19]

  • Monitoring: Monitor the disappearance of 3-bromopropylacetate by TLC.

  • Workup: Proceed with a standard liquid-liquid extraction as described in Method 2 to remove the resulting water-soluble thiosulfate adduct and salts.[19]

G cluster_0 Chemical Quenching Workflow A Reaction Mixture + Unreacted 3-Bromopropylacetate B Cool to 0-5 °C A->B C Add 10% aq. Na₂S₂O₃ B->C D Monitor by TLC C->D E Liquid-Liquid Extraction D->E F Purified Organic Layer E->F

Caption: Workflow for chemical quenching and subsequent workup.

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Quenching Insufficient amount of quenching agent.Add more of the quenching solution in portions until TLC analysis shows complete consumption of 3-bromopropylacetate.[19]
Poor mixing of phases.Ensure vigorous stirring to maximize contact between the organic and aqueous phases.[19]
Product Degradation The desired product is unstable to the quenching conditions (e.g., nucleophilic attack or basicity of the solution).Consider a milder quenching agent. If the product is base-sensitive, ensure the pH of the mixture does not become too high. A buffered solution might be necessary.
Exothermic Reaction Reaction is too concentrated or quenching agent is added too quickly.Dilute the reaction mixture. Add the quenching agent dropwise with efficient cooling and stirring.[18]

Frequently Asked Questions (FAQs)

Q1: Can I remove 3-bromopropylacetate by distillation?

A1: Yes, but with considerations. 3-Bromopropylacetate has a boiling point of 163 °C at atmospheric pressure and 124-126 °C at 20 mmHg.[2][5] If your desired product has a significantly different boiling point (a difference of at least 25-30 °C is ideal), fractional distillation under vacuum can be an effective method.[9][20] However, if the boiling points are close, or if your product is thermally sensitive, this method may not be suitable.

Q2: My product is an ester. Will the purification methods hydrolyze it?

A2: This is a critical consideration. Esters are susceptible to hydrolysis under both strongly acidic and basic conditions, especially with heating.[15] When performing a chemical quench or an aqueous wash, it is advisable to use mild reagents like saturated sodium bicarbonate for neutralization rather than strong bases like sodium hydroxide.[15] The quenching and extraction should also be performed at room temperature or below to minimize the risk of hydrolysis.

Q3: I see a persistent emulsion during my aqueous workup. What should I do?

A3: Emulsions are common when working with complex mixtures.[15] First, try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer and can help break the emulsion.[16] If this fails, allowing the mixture to stand undisturbed for a period may allow the layers to separate. As a last resort, filtering the entire emulsified mixture through a pad of Celite® can be effective.[18]

Q4: Is 3-bromopropylacetate hazardous?

A4: Yes. 3-Bromopropylacetate is classified as corrosive and is harmful if it comes into contact with skin or is swallowed.[5] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[5] All manipulations should be performed in a well-ventilated fume hood.

References

  • ChemBK. (2024, April 9). 3-bromopropyl acetate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromopropyl Acetate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015040298A2 - Liquid-liquid extraction method for the production of acrylic esters.
  • Chemsrc. (2025, September 15). 3-Bromopropyl Acetate. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. Retrieved from [Link]

  • ACS Publications. (2016, January 25). Liquid–Liquid Extraction for Recovering Low Margin Chemicals: Thinking beyond the Partition Ratio. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromopropyl Acetate. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Moodle@Units. (n.d.). Rapid chromatographic technique for preparative separations with moderate resolution. Retrieved from [Link]

  • Reddit. (2024, April 9). Quenching guide. Retrieved from [Link]

  • Google Patents. (n.d.). US20100101412A1 - Method and system for removing alkyl halides from gases.
  • Ataman Kimya. (n.d.). 3-BROMOPROPENE. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis?. Retrieved from [Link]

  • Supporting Information. (n.d.). Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (n.d.). A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN111253255A - Preparation method of 3-bromopropionate compound.
  • Organic Syntheses Procedure. (n.d.). ETHYL β-BROMOPROPIONATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN1365963A - Process for preparing 3-bromopropionic acid.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Quora. (2020, December 18). How to remove bromine from a reaction mixture? I know it's boiling point is 138 degrees. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Bromopropylacetate by Vacuum Distillation

Welcome to the Technical Support Center for advanced organic purification. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides an in-depth, mechanistic approach to the pu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic purification. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides an in-depth, mechanistic approach to the purification of 3-Bromopropyl acetate (CAS 592-33-6) via vacuum distillation.

As a Senior Application Scientist, I have structured this guide to move beyond mere instructions. Here, we explore the causality behind each experimental choice, ensuring your workflow is robust, reproducible, and self-validating.

Part 1: Fundamental Principles & Causality

Q: Why is vacuum distillation strictly required for 3-bromopropyl acetate instead of standard atmospheric distillation? A: According to, 3-bromopropyl acetate has an atmospheric boiling point of 163 °C [1]. However, subjecting this bifunctional molecule to such high thermal loads induces significant risks. The molecule contains both an ester linkage and a primary alkyl bromide. At temperatures exceeding 120 °C, the compound is highly susceptible to thermal degradation, specifically dehydrohalogenation (loss of HBr) or ester cleavage, especially if trace acidic impurities remain from the synthesis phase. By applying a vacuum, we artificially lower the vapor pressure threshold required for boiling, allowing the compound to distill at a gentle 88–90 °C (at 22 Torr), thereby preserving its structural integrity.

Q: What are the primary impurities I should expect in the crude mixture? A: If synthesized via the acetylation of 3-bromo-1-propanol, the crude matrix typically contains unreacted starting material, acetic acid (a byproduct of acetic anhydride/acetyl chloride), and residual extraction solvents (e.g., dichloromethane or ethyl acetate). Removing acetic acid prior to distillation is critical, as acidic environments catalyze ester hydrolysis upon heating [3].

Part 2: Experimental Workflow & Self-Validating Protocol

To ensure high purity (>95% by GC, as standardly specified by suppliers like [2]), follow this step-by-step methodology. This protocol is designed as a self-validating system: each step contains a built-in check to confirm success before proceeding.

Step-by-Step Methodology
  • Pre-Distillation Workup (Acid Neutralization):

    • Action: Wash the crude organic mixture with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the aqueous layer tests neutral or slightly basic (pH ~7-8).

    • Validation: The cessation of CO2​ gas evolution (bubbling) physically validates that the residual acetic acid has been successfully neutralized.

  • Drying and Solvent Removal:

    • Action: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ). Filter, and remove the volatile extraction solvent using a rotary evaporator.

    • Validation: The crude product should appear as a slightly yellow, viscous oil.

  • Apparatus Assembly & Leak Testing:

    • Action: Assemble a short-path distillation apparatus. Lightly grease all ground-glass joints with high-vacuum silicone grease.

    • Validation: Apply the vacuum before turning on the heat. Isolate the pump and monitor the manometer. A stable pressure reading for 5 minutes validates a leak-free system.

  • Degassing & Distillation:

    • Action: Under full vacuum, slowly raise the oil bath temperature. Allow residual volatile solvents to outgas (degassing phase). Once bubbling ceases, increase the bath temperature to ~110 °C to drive the distillation of the main product.

    • Collection: Discard the initial fore-run (typically containing trace solvent and unreacted propanol). Collect the main fraction distilling at 88–90 °C (at 22 Torr).

G A Crude Mixture (3-Bromopropyl acetate, AcOH, unreacted SM) B Aqueous Workup (NaHCO3 wash, MgSO4 drying) A->B C Vacuum Distillation Setup & Equilibration B->C D Fractional Collection (Discard fore-run) C->D E Pure 3-Bromopropyl Acetate (>95%) D->E

Workflow for the purification of 3-bromopropyl acetate.

Part 3: Quantitative Data & Parameters

Predicting the boiling point under reduced pressure is essential for fraction collection. Below is a reference table summarizing the thermodynamic behavior of 3-bromopropyl acetate under various system pressures.

System PressureExpected Boiling PointApplication Notes
760 mmHg (Atm.)163 °CNot recommended. High risk of thermal decomposition and HBr elimination.
22 Torr 88 - 90 °COptimal. Easily achievable with standard laboratory diaphragm or rotary vane pumps.
10 Torr 60 - 65 °CExcellent. Requires a well-maintained, high-efficiency vacuum system.
1 Torr ~35 - 40 °CCaution. Product may accidentally bypass the condenser if the cooling water is not sufficiently chilled (<5 °C).

Part 4: Troubleshooting & FAQs

Q: My distillate is turning dark yellow or brown during the process. What went wrong? A: Discoloration is a direct symptom of thermal degradation, specifically the liberation of free bromine or polymerization of elimination products. This occurs when the oil bath temperature is set too high (>120 °C) to compensate for a poor vacuum. Fix: Immediately lower the heat. Check your vacuum lines for leaks. You must improve the vacuum depth rather than forcing the distillation with excessive heat.

Q: The pressure in my system keeps fluctuating violently, and the liquid is "bumping." How do I stabilize it? A: Bumping occurs due to superheating of the liquid without adequate nucleation sites, combined with the sudden outgassing of trapped residual solvents. Fix: Always use a magnetic stir bar at a high RPM during vacuum distillation. If stirring is insufficient, introduce a fine capillary bleed tube to provide a steady stream of micro-bubbles (nucleation sites). Ensure all low-boiling solvents are completely removed via rotary evaporation prior to high-vacuum distillation.

G Issue Issue: Discolored Distillate or Low Yield CheckTemp Check Bath Temp Is it >120°C? Issue->CheckTemp TempHigh Yes: Thermal Degradation Lower temp & improve vacuum CheckTemp->TempHigh Yes TempLow No: Check Vacuum Integrity CheckTemp->TempLow No Leak Leak Detected: Regrease joints & check pump TempLow->Leak Fluctuating Pressure NoLeak No Leak: Check for residual acid TempLow->NoLeak Stable Pressure

Troubleshooting logic for discoloration and low yield during vacuum distillation.

References

  • National Center for Biotechnology Information (PubChem). "1-Propanol, 3-bromo-, 1-acetate | C5H9BrO2 | CID 12235775". PubChem Database. Available at:[Link]

  • Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of Substituted [18F]Imidazo[1,2-a]pyridines and [18F]Pyrazolo[1,5-a]pyrimidines for the Study of the Peripheral Benzodiazepine Receptor Using Positron Emission Tomography". ACS Publications. Available at:[Link]

Troubleshooting

Advanced Polymerization Technical Support Center: 3-Bromopropyl-Functionalized Monomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges when polymerizing halogenated ester and acrylate mono...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges when polymerizing halogenated ester and acrylate monomers, specifically 3-bromopropylacetate and its polymerizable derivatives (e.g., 3-bromopropyl acrylate).

The pendant primary bromide in these monomers is a highly valuable synthetic handle for post-polymerization modification—such as quaternizing imidazoles to generate polymerized ionic liquids (PILs) 1. However, the dual reactivity of the polymerizable vinyl/acrylate backbone and the electrophilic alkyl bromide introduces unique kinetic and chemoselective challenges. This guide is designed to troubleshoot those exact failure modes using causality-driven logic and self-validating protocols.

Part I: Troubleshooting & Causality FAQs

Q1: Why is my polymer exhibiting a broad molecular weight distribution (Đ > 1.5) or unexpected chain branching? The Causality: If you are utilizing Atom Transfer Radical Polymerization (ATRP), the transition metal catalyst (e.g., Cu(I)Br / PMDETA) can inadvertently activate the pendant primary alkyl bromide of the 3-bromopropyl group. While ATRP catalysts prefer alpha-halo esters, at high temperatures or high monomer conversions, they will abstract the primary bromide, creating a new radical center on the polymer backbone. This triggers chain transfer to the polymer, resulting in branching and a high dispersity index. The Solution: Switch to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT relies on degenerative chain transfer using a chain transfer agent (CTA) like a trithiocarbonate. This mechanism is completely orthogonal to the pendant alkyl bromide, preserving the halogen for downstream functionalization 2.

Q2: How do I prevent autoacceleration (the Trommsdorff-Norrish effect) during the reaction? The Causality: Acrylate and acetate-derivative monomers possess exceptionally high propagation rate constants ( kp​ ). If polymerized in bulk, the reaction mixture rapidly increases in viscosity. Macroscopic polymer radicals lose their mobility, causing the termination rate ( kt​ ) to plummet while small monomers continue to propagate. This leads to a dangerous thermal runaway. The Solution: Conduct the polymerization in a solvent (e.g., anhydrous Dimethylformamide, DMF) at a 30–50% v/v monomer concentration. DMF is highly recommended because it effectively solubilizes both the monomer and the resulting halogenated polymer, maintaining a homogeneous phase and facilitating efficient heat dissipation 3.

Q3: I am losing the bromine functionality during polymerization. What is causing this degradation? The Causality: The 3-bromopropyl group is highly susceptible to nucleophilic substitution (S_N2) and hydrolysis. If your solvent contains trace moisture, or if you use an amine-based inhibitor/ligand, the bromine will be prematurely displaced. The Solution: Utilize strictly anhydrous solvents and store the monomer over activated 4Å molecular sieves. Avoid amine-containing additives entirely during the polymerization phase.

Part II: Quantitative Method Comparison

To select the optimal polymerization route, review the quantitative and mechanistic trade-offs summarized below.

Polymerization MethodCatalyst / Control AgentCompatibility with Pendant BromideTypical Dispersity (Đ)Causality / Mechanistic Outcome
Free Radical (FRP) AIBN, BPOHigh> 1.8Uncontrolled radical lifetime leads to high termination rates and broad molecular weight distributions.
ATRP Cu(I)Br / LigandsLow to Moderate1.2 - 1.5Cu(I) can inadvertently activate the pendant primary bromide at high conversions, causing chain branching.
RAFT Trithiocarbonates (e.g., DDMAT)Very High< 1.2Degenerative chain transfer is completely orthogonal to the alkyl bromide, preserving the functional group perfectly.

Part III: Self-Validating RAFT Polymerization Protocol

This protocol outlines the controlled RAFT polymerization of 3-bromopropyl-functionalized monomers. It is designed as a self-validating system , meaning you will not proceed to the next step without analytical confirmation of the previous step's success.

Materials Required
  • Monomer: 3-Bromopropyl acrylate/acetate derivative.

  • Initiator: 2,2′-Azobis(2-methylpropionitrile) (AIBN) (Recrystallized from methanol).

  • CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology

Step 1: Inhibitor Removal & Pre-Validation

  • Pass the monomer through a column of basic alumina to remove phenolic inhibitors (e.g., MEHQ or BHT) 1.

  • Validation Checkpoint 1: Run a 1 H NMR spectrum of the purified monomer. The vinylic protons must integrate perfectly against the 3-bromopropyl methylene protons. The absence of peaks at 6.5–7.5 ppm confirms complete inhibitor removal.

Step 2: Reaction Assembly & Deoxygenation

  • In a Schlenk flask, dissolve the monomer, DDMAT, and AIBN in anhydrous DMF. A standard target ratio for a degree of polymerization (DP) of 100 is [Monomer]:[CTA]:[Initiator] = 100:1:0.2.

  • Seal the flask and perform three consecutive Freeze-Pump-Thaw cycles. Oxygen is a potent radical scavenger; failure to remove it will result in an induction period or complete reaction failure.

Step 3: Polymerization & In-Process Validation

  • Backfill the Schlenk flask with Argon and immerse it in a pre-heated oil bath at 65 °C. Stir continuously.

  • Validation Checkpoint 2: After 6 hours, extract a 50 µL aliquot using a degassed syringe. Run a rapid 1 H NMR in CDCl 3​ . Calculate the conversion by comparing the diminishing vinylic monomer peaks (5.8–6.4 ppm) to the broadening polymer backbone peaks [[3]](). Do not quench the bulk reaction until conversion reaches ~70% to maintain high end-group fidelity.

Step 4: Quenching and Purification

  • Once target conversion is reached, quench the reaction by exposing the solution to air (oxygen) and rapidly cooling the flask in liquid nitrogen.

  • Precipitate the polymer by adding the mixture dropwise into a 10-fold excess of cold diethyl ether.

  • Validation Checkpoint 3: Perform Size Exclusion Chromatography (SEC/GPC). A monomodal peak indicates successful RAFT control. A bimodal peak indicates unwanted termination via radical coupling or loss of CTA fidelity 1.

Part IV: Workflow Visualization

Workflow N1 Monomer Purification (Basic Alumina) N2 Reaction Mixture (Monomer, CTA, AIBN, DMF) N1->N2 N3 Deoxygenation (Freeze-Pump-Thaw x3) N2->N3 N4 RAFT Polymerization (65°C, Argon Atmosphere) N3->N4 Check 1H NMR Conversion Check (Target: 70%) N4->Check Check->N4 < 70% N5 Reaction Quenching (Cooling & Air Exposure) Check->N5 >= 70% N6 Polymer Precipitation (Cold Diethyl Ether) N5->N6 N7 Post-Polymerization Modification N6->N7

Figure 1: Standardized RAFT polymerization and validation workflow for bromo-functionalized monomers.

References

  • Lee et al., "Effect of Molecular Weight on Viscosity Scaling and Ion Transport in Linear Polymerized Ionic Liquids," Macromolecules, 2021.1

  • "Photoresponsive Block Copolymer Prodrug Nanoparticles as Delivery Vehicle for Single and Dual Anticancer Drugs," PMC, 2020. 3

  • "Ion Specific, Thin Film Confinement Effects on Conductivity in Polymerized Ionic Liquids," Macromolecules, 2021. 2

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts interpretation for 3-Bromopropylacetate

1H NMR Chemical Shifts Interpretation for 3-Bromopropyl Acetate: A Comparative Analytical Guide Introduction 3-Bromopropyl acetate is a highly versatile bifunctional building block widely utilized in organic synthesis, c...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Chemical Shifts Interpretation for 3-Bromopropyl Acetate: A Comparative Analytical Guide

Introduction 3-Bromopropyl acetate is a highly versatile bifunctional building block widely utilized in organic synthesis, cross-coupling reactions, and drug development. Because it possesses both an electrophilic alkyl bromide and a protected hydroxyl group (acetate ester), verifying its structural integrity and purity is a critical quality control step. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the gold standard for this verification.

This guide provides an objective, in-depth analysis of the 1H NMR chemical shifts of 3-bromopropyl acetate. By comparing its spectral profile against structurally homologous alternatives, we establish a robust framework for interpreting inductive effects, spin-spin coupling, and halogen electronegativity.

Section 1: Mechanistic Causality of Chemical Shifts

To accurately interpret an NMR spectrum, one must understand the causality behind the peak positions (chemical shifts, δ ) and splitting patterns (multiplicity). The 1H NMR spectrum of 3-bromopropyl acetate is primarily governed by the electron-withdrawing nature of its two functional groups.

  • C3 Protons (-CH₂-O-): Oxygen is highly electronegative (Pauling scale: 3.44). It strongly withdraws electron density from the adjacent C3 carbon through the σ -bond framework. This deshields the C3 protons, shifting them significantly downfield to ~4.14 ppm . Because they are adjacent to the two protons on C2, they appear as a triplet ( J≈6.6 Hz) following the n+1 rule, as documented by researchers at the1[1].

  • C1 Protons (-CH₂-Br): Bromine is moderately electronegative (Pauling scale: 2.96). It inductively deshields the C1 protons, shifting them downfield to ~3.45 ppm . This peak is less downfield than the C3 protons because bromine is less electronegative than oxygen. It also appears as a triplet[1].

  • C2 Protons (-CH₂-): Situated centrally between the ester and the bromide, these protons experience a combined but attenuated inductive effect. They resonate at ~2.15 ppm as a multiplet (quintet) due to coupling with both the C1 and C3 protons[1].

  • Acetate Methyl (-CH₃): The methyl group of the acetate moiety is isolated from the propyl chain's spin-spin coupling by the carbonyl carbon. It appears as a sharp singlet at ~2.06 ppm [1].

Section 2: Logical Workflow of Inductive Effects

The following diagram maps the causality between the molecular structure of 3-bromopropyl acetate and its resulting 1H NMR spectral peaks.

G Start 3-Bromopropyl Acetate 1H NMR Analysis Ester Acetate Ester (-O-CO-CH3) Start->Ester Bromine Bromine Atom (-Br) Start->Bromine Peak1 Singlet @ 2.06 ppm (3H, Acetate CH3) Ester->Peak1 Isolated methyl Peak2 Triplet @ 4.15 ppm (2H, C3-H near O) Ester->Peak2 Inductive deshielding (-O-) Peak3 Multiplet @ 2.15 ppm (2H, C2-H middle) Ester->Peak3 Combined weak inductive effects Bromine->Peak3 Peak4 Triplet @ 3.45 ppm (2H, C1-H near Br) Bromine->Peak4 Inductive deshielding (-Br)

Fig 1: Logical workflow of inductive effects governing the 1H NMR chemical shifts in 3-bromopropyl acetate.

Section 3: Comparative Analysis with Structural Analogs

To objectively evaluate the performance and spectral signature of 3-bromopropyl acetate, we must compare it against structurally homologous alternatives. This comparison isolates the specific impact of the halogen and ester groups on the chemical shifts.

CompoundAcetate -CH₃C3 Protons (-CH₂-O)C2 Protons (-CH₂-)C1 Protons (-CH₂-X)
3-Bromopropyl acetate 2.06 ppm (s)4.14 ppm (t)2.15 ppm (m)3.45 ppm (t, X=Br)
Propyl acetate 2.05 ppm (s)4.02 ppm (t)1.65 ppm (sextet)0.95 ppm (t, X=H)
1-Bromopropane N/A1.03 ppm (t, C3 is CH₃)1.87 ppm (sextet)3.39 ppm (t, X=Br)
3-Chloropropyl acetate 2.05 ppm (s)4.20 ppm (t)2.10 ppm (quintet)3.60 ppm (t, X=Cl)

Key Comparative Insights:

  • Impact of the Bromine Atom: Comparing propyl acetate to 3-bromopropyl acetate reveals the drastic effect of halogenation. Replacing the terminal hydrogen with bromine shifts the C1 protons massively downfield from 0.95 ppm to 3.45 ppm. The inductive effect also propagates to the C2 protons, shifting them from 1.65 ppm to 2.15 ppm. Data for propyl acetate is supported by the 2[2], while 1-bromopropane shifts are documented by 3[3].

  • Halogen Electronegativity (Br vs. Cl): When comparing 3-bromopropyl acetate to 3-chloropropyl acetate, the higher electronegativity of chlorine (3.16) versus bromine (2.96) pulls the C1 protons further downfield to 3.60 ppm, as verified by4[4].

Section 4: Self-Validating 1H NMR Acquisition Protocol

To ensure trustworthiness and reproducibility in your analytical results, the NMR acquisition must function as a self-validating system. The following step-by-step methodology guarantees that the chemical shifts obtained are accurate and properly referenced.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of 3-bromopropyl acetate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl₃ provides a deuterium lock signal to stabilize the magnetic field, while TMS serves as an internal reference standard (0.00 ppm) to self-validate the chemical shift axis.

Step 2: Instrument Tuning and Locking

  • Transfer the solution to a standard 5 mm NMR tube and insert it into a 300 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer's magnetic field to the deuterium resonance of the CDCl₃ solvent.

Step 3: Magnetic Field Shimming

  • Optimize the Z and Z2 room-temperature shims until the lock signal is maximized and stable.

  • Causality: Proper shimming ensures magnetic field homogeneity. Poor shimming will artificially broaden peaks, making it impossible to differentiate the 2.15 ppm C2 multiplet from the 2.06 ppm acetate singlet.

Step 4: Acquisition Parameters

  • Set the spectral width to 15 ppm (to capture all potential proton environments).

  • Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation between pulses.

  • Acquire 16 to 32 transients (scans) at 298 K.

Step 5: Processing and Validation

  • Apply a 0.3 Hz exponential line-broadening function to the Free Induction Decay (FID) to enhance the signal-to-noise ratio without sacrificing resolution.

  • Fourier transform the FID and apply zero-order phase correction.

  • Validation Check: Calibrate the spectrum by setting the TMS peak strictly to 0.00 ppm. Alternatively, if TMS is absent, calibrate the residual CHCl₃ solvent peak to exactly 7.26 ppm.

References

  • Photochemical Generation of Alkyl and Acyl Radicals.
  • Propyl Acetate | C5H10O2 | CID 7997.
  • 1-Bromopropane(106-94-5) 1H NMR spectrum. ChemicalBook.
  • Supporting Inform

Sources

Comparative

The Ultimate Comparison Guide: 3-Bromopropyl Acetate vs. Alternative Propyl Building Blocks in Organic Synthesis

In the design of pharmaceuticals, agrochemicals, and advanced materials, selecting the correct bifunctional aliphatic linker is critical for reaction efficiency and product purity[1]. 3-Bromopropyl acetate (3-BPA) is a p...

Author: BenchChem Technical Support Team. Date: March 2026

In the design of pharmaceuticals, agrochemicals, and advanced materials, selecting the correct bifunctional aliphatic linker is critical for reaction efficiency and product purity[1]. 3-Bromopropyl acetate (3-BPA) is a premier heterobifunctional building block, offering an electrophilic bromide terminus for nucleophilic substitution and a protected hydroxyl terminus (acetate) for downstream functionalization[2].

This guide objectively compares the performance and Fourier Transform Infrared (FTIR) spectral signatures of 3-BPA against two common alternatives: 3-Chloropropyl acetate (3-CPA) and 1,3-Dibromopropane (1,3-DBP) , providing researchers with the mechanistic insights needed to optimize their synthetic workflows.

Part 1: Mechanistic Reactivity & Causality (E-E-A-T)

As an Application Scientist, I frequently observe synthetic bottlenecks arising from poor reagent selection. The choice between 3-BPA, 3-CPA, and 1,3-DBP dictates the kinetic success and purity profile of your target molecule.

  • Leaving Group Kinetics (3-BPA vs. 3-CPA): In SN​2 alkylation reactions (e.g., modifying sterically hindered amines or phenols), 3-BPA significantly outperforms 3-CPA. The causality lies in the polarizability and atomic radius of the halogens. Bromide is a larger, more polarizable ion than chloride, making the C-Br bond weaker and bromide a far superior leaving group. This allows 3-BPA to react at lower temperatures, minimizing the thermal degradation of sensitive substrates.

  • Bifunctional Selectivity (3-BPA vs. 1,3-DBP): While 1,3-DBP is highly reactive, its symmetry (two identical electrophilic sites) frequently leads to unwanted dialkylation, cross-linking, or cyclization. 3-BPA solves this by masking one end as an unreactive ester[2]. This self-limiting nature ensures a strict 1:1 stoichiometric addition, after which the acetate can be cleanly hydrolyzed to reveal a reactive hydroxyl group.

Part 2: FTIR Spectral Analysis & Peak Differentiation

FTIR is the most rapid, non-destructive method for verifying the identity and purity of these aliphatic linkers. Understanding the causality behind the vibrational shifts is essential for accurate spectral interpretation.

Comparative FTIR Peaks
Functional Group3-Bromopropyl Acetate (3-BPA)3-Chloropropyl Acetate (3-CPA)1,3-Dibromopropane (1,3-DBP)
Ester C=O Stretch ~1735 – 1740 cm⁻¹~1735 – 1740 cm⁻¹Absent
Ester C-O Stretch ~1230 – 1250 cm⁻¹~1230 – 1250 cm⁻¹Absent
Aliphatic C-H Stretch ~2850 – 2980 cm⁻¹~2850 – 2980 cm⁻¹~2850 – 2980 cm⁻¹
Carbon-Halogen (C-X) ~550 – 650 cm⁻¹ (C-Br)~700 – 750 cm⁻¹ (C-Cl)~550 – 650 cm⁻¹ (C-Br)
Mechanistic Causality of Spectral Shifts

The differentiation between 3-BPA and 3-CPA relies entirely on the C-X stretching region (the fingerprint region). According to Hooke's Law for molecular vibrations, the frequency of a bond stretch is inversely proportional to the reduced mass of the bonded atoms. Because bromine (atomic mass ~80 amu) is significantly heavier than chlorine (atomic mass ~35.5 amu), the C-Br stretch in 3-BPA absorbs at a lower energy/frequency (~560 cm⁻¹) compared to the C-Cl stretch in 3-CPA (~730 cm⁻¹) as verified by the [3]. Furthermore, the presence of the strong, sharp ester carbonyl peak at ~1740 cm⁻¹ instantly distinguishes 3-BPA from 1,3-DBP[4].

Part 3: Visualizing the Workflow

The following decision matrix illustrates the logical progression of reagent selection based on reactivity needs, mapped directly to their identifying FTIR signatures.

ReagentSelection Start Target: Propyl Linker Addition BPA 3-Bromopropyl Acetate (High Reactivity, Stepwise) Start->BPA Fast S_N2, No Dimerization CPA 3-Chloropropyl Acetate (Low Reactivity, Stepwise) Start->CPA Slow S_N2, No Dimerization DBP 1,3-Dibromopropane (Symmetric, Cross-linking) Start->DBP Fast S_N2, High Dimerization FTIR_BPA FTIR: C=O (~1740 cm⁻¹) C-Br (~560 cm⁻¹) BPA->FTIR_BPA FTIR_CPA FTIR: C=O (~1740 cm⁻¹) C-Cl (~730 cm⁻¹) CPA->FTIR_CPA FTIR_DBP FTIR: No C=O C-Br (~560 cm⁻¹) DBP->FTIR_DBP

Fig 1: Reagent selection logic and corresponding FTIR spectral signatures for propyl building blocks.

Part 4: Experimental Protocol (Self-Validating FTIR Reaction Monitoring)

To ensure maximum trustworthiness and reproducibility, the following is a self-validating protocol for the O-alkylation of a phenol using 3-BPA, utilizing FTIR as an in-process control (IPC) tool.

Objective: Synthesize an intermediate aryl-propyl acetate without triggering unwanted ester hydrolysis.

Step-by-Step Methodology:

  • Baseline Establishment: Acquire an ATR-FTIR spectrum of the pure starting phenol (note the broad O-H stretch at ~3200–3400 cm⁻¹) and pure 3-BPA. According to, ensure the sharp C=O stretch at ~1740 cm⁻¹ and the C-Br stretch at ~560 cm⁻¹ are clearly visible[5].

  • Reaction Setup: In a dry round-bottom flask, dissolve 1.0 eq of the target phenol in anhydrous DMF. Add 1.5 eq of anhydrous K2​CO3​ , followed by the dropwise addition of 1.1 eq of 3-BPA.

  • Thermal Activation: Heat the reaction mixture to 60°C under a nitrogen atmosphere.

  • In-Process Monitoring (Aliquots): Every 2 hours, withdraw a 0.5 mL aliquot. Quench with water, extract with ethyl acetate, evaporate the solvent under a stream of nitrogen, and analyze the organic residue via ATR-FTIR.

  • Self-Validation Checkpoints:

    • Progression: The reaction is advancing successfully if the broad O-H stretch (~3300 cm⁻¹) steadily decreases and a new ether C-O-C stretch appears at ~1050 cm⁻¹.

    • Completion: The reaction is complete when the O-H stretch is entirely depleted.

    • Integrity (Self-Correction): The sharp ester C=O stretch at ~1740 cm⁻¹ must remain intact throughout the reaction. If this peak begins to broaden or shift down to ~1710 cm⁻¹ (indicating carboxylic acid formation), it proves unwanted ester hydrolysis is occurring. Causality: This side-reaction is typically caused by wet K2​CO3​ or excessive reaction temperatures. If observed, immediately halt heating and verify the anhydrous nature of your reagents.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12235775, 1-Propanol, 3-bromo-, 1-acetate". PubChem. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12334, 3-Chloropropyl acetate". PubChem. URL:[Link]

  • NIST Mass Spectrometry Data Center. "3-Chloropropyl acetate". NIST Chemistry WebBook, SRD 69. URL:[Link]

Sources

Validation

Comparing leaving group efficiency of 3-Bromopropylacetate vs iodide analogs

Comparative Guide: Leaving Group Efficiency of 3-Bromopropyl Acetate vs. Iodide Analogs in Alkylation Executive Summary In the synthesis of active pharmaceutical ingredients (APIs) and complex linkers (e.g., PROTACs), th...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Leaving Group Efficiency of 3-Bromopropyl Acetate vs. Iodide Analogs in Alkylation

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs) and complex linkers (e.g., PROTACs), the choice of alkylating agent dictates reaction yield, required conditions, and byproduct formation. 3-Bromopropyl acetate is a widely used bifunctional building block[1]; however, substituting the bromide for an iodide leaving group (3-iodopropyl acetate) dramatically alters the bimolecular nucleophilic substitution (SN2) kinetics. This guide objectively compares the leaving group efficiencies of these two analogs, providing theoretical grounding, quantitative data, and a self-validating experimental protocol to measure their relative reaction rates.

Theoretical Framework: Causality of Leaving Group Efficiency

The SN2 reaction rate is fundamentally governed by the activation energy required to reach the transition state, which is heavily influenced by the nature of the leaving group[2]. Iodide is universally recognized as a superior leaving group compared to bromide due to three intersecting physical chemistry principles[3]:

  • Anion Stability and Basicity: A competent leaving group must stabilize the developing negative charge as it departs. Iodide is the conjugate base of hydroiodic acid (pKa ≈ -10), making it a weaker base and a more stable anion than bromide (conjugate base of hydrobromic acid, pKa ≈ -9)[3].

  • Polarizability: The iodide ion is significantly larger than the bromide ion. Its diffuse electron cloud is highly polarizable, allowing it to better stabilize the partial negative charge in the SN2 transition state[4].

  • Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is inherently weaker (~234 kJ/mol) than the carbon-bromine (C-Br) bond (~285 kJ/mol). Less energy is required to break the C-I bond during the concerted SN2 process, directly lowering the activation barrier[3].

SN2_Mechanism Nu Nucleophile (Nu⁻) Attacks α-Carbon TS [Nu ··· C ··· X]⁻ Transition State (Stabilized by I polarizability) Nu->TS Backside Attack Substrate 3-Halopropyl Acetate (X = Br or I) Substrate->TS Product Alkylated Product (Nu-CH2CH2CH2OAc) TS->Product Bond Formation LG Leaving Group (X⁻) I⁻ is more stable than Br⁻ TS->LG Bond Cleavage

SN2 mechanism of 3-halopropyl acetate highlighting transition state and leaving group departure.

Comparative Performance Data

The following table synthesizes the physicochemical properties and kinetic impacts of utilizing bromide versus iodide in propyl acetate alkylation systems.

Property3-Bromopropyl Acetate3-Iodopropyl Acetate
Leaving Group (X) Bromide (Br⁻)Iodide (I⁻)
Conjugate Acid pKa ~ -9.0 (HBr)~ -10.0 (HI)
C-X Bond Strength ~ 285 kJ/mol~ 234 kJ/mol
Polarizability ModerateHigh
Relative SN2 Rate 1x (Baseline)~ 50x - 100x (Accelerated)
Typical Reaction Temp 60°C - 80°C20°C - 40°C

Experimental Workflow: Self-Validating Competitive Alkylation

To objectively compare the leaving group efficiency without introducing systemic errors (e.g., variations in temperature, stirring, or concentration), a competitive kinetic assay is employed. By reacting an equimolar mixture of both substrates with a sub-stoichiometric amount of nucleophile in the same flask, the system becomes internally self-validating. Any environmental fluctuations affect both substrates equally, isolating the leaving group as the sole variable.

Causality of Experimental Choices:

  • Solvent (Acetonitrile): A polar aprotic solvent is chosen to solvate the nucleophile without hydrogen bonding, maximizing SN2 reactivity while suppressing solvolysis (SN1) pathways that occur in protic environments[5].

  • Nucleophile (Benzylamine): A moderate, easily trackable primary amine that cleanly undergoes SN2 alkylation without cleaving the acetate ester under mild conditions.

Step-by-Step Methodology:

  • Substrate Preparation: In a dry 50 mL round-bottom flask, dissolve 5.0 mmol of 3-bromopropyl acetate and 5.0 mmol of 3-iodopropyl acetate in 20 mL of anhydrous acetonitrile.

  • Internal Standard Addition: Add 1.0 mmol of biphenyl as an inert internal standard for LC-MS/GC-MS quantification.

  • Initiation: Bring the solution to a controlled 25°C. Inject 1.0 mmol of benzylamine (limiting reagent) to initiate the competitive SN2 reaction.

  • Reaction Monitoring: Extract 100 µL aliquots at 5, 10, 15, 30, and 60 minutes. Quench each aliquot immediately in 900 µL of a cold 1% formic acid/methanol solution to halt the reaction.

  • Quantification: Analyze the quenched samples via LC-MS. Integrate the peaks corresponding to the unreacted 3-bromopropyl acetate and 3-iodopropyl acetate relative to the internal standard.

  • Kinetic Derivation: Calculate the relative rate constant ( kI​/kBr​ ) using the logarithmic ratio of the remaining starting materials: kI​/kBr​=ln([I]0​/[I]t​)/ln([Br]0​/[Br]t​) .

Exp_Workflow Step1 1. Substrate Preparation Equimolar 3-Bromo/Iodopropyl Acetate Step2 2. Competitive Alkylation Add limiting Nucleophile (Benzylamine) Step1->Step2 Step3 3. Reaction Monitoring Quench aliquots over time Step2->Step3 Step4 4. LC-MS/GC-MS Analysis Quantify unreacted starting materials Step3->Step4 Step5 5. Kinetic Validation Calculate relative rate (k_I / k_Br) Step4->Step5

Step-by-step experimental workflow for competitive kinetic profiling of leaving group efficiency.

Application in Drug Development

In the synthesis of complex architectures like polycyclic meroterpenoids or PROTAC linkers, utilizing 3-bromopropyl acetate often requires elevated temperatures and strong bases (e.g., K2CO3 in DMF) to drive the alkylation[6]. However, these harsh conditions can lead to ester hydrolysis or side reactions. By utilizing the iodide analog (or performing an in situ Finkelstein reaction by adding catalytic NaI), researchers can leverage the superior leaving group efficiency of iodide to achieve quantitative yields at room temperature, preserving delicate functional groups[7].

References

  • A Comparative Guide to the SN2 Reactivity of 3-Iodopentane and 3-Bromopentane, BenchChem, 3

  • The SN2 Reaction Mechanism, Master Organic Chemistry, 2

  • R3.4.10 Leaving Group and Substitution (AHL), ChemistryStudent, 4

  • 11.3: Characteristics of the SN2 Reaction, Chemistry LibreTexts, 5

  • 3-Bromopropyl Acetate, MySkinRecipes, 1

  • Diastereoselective Formal Synthesis of Polycyclic Meroterpenoid (±)-Cochlearol A, ACS Publications, 6

  • Synthesis and Characterization of a Series of Structurally and Electronically Diverse Fe(II) Complexes, ResearchGate, 7

Sources

Comparative

Differentiating 3-Bromopropyl Acetate from 1,3-Dibromopropane Impurities: A Comprehensive Analytical Guide

In synthetic organic chemistry and drug development, 1,3-dibromopropane (1,3-DBP) is a ubiquitous bifunctional alkylating agent[1]. However, its use often leads to complex reaction mixtures.

Author: BenchChem Technical Support Team. Date: March 2026

In synthetic organic chemistry and drug development, 1,3-dibromopropane (1,3-DBP) is a ubiquitous bifunctional alkylating agent[1]. However, its use often leads to complex reaction mixtures. When synthesizing or utilizing 3-bromopropyl acetate (3-BPA), 1,3-DBP frequently persists as an unreacted starting material or a competitive impurity. Due to their similar boiling points and structural backbones, differentiating these two compounds requires robust, orthogonal analytical techniques.

As an application scientist, establishing a self-validating analytical workflow is critical. This guide provides an in-depth comparison of their behavior under Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), explaining the causality behind their spectral signatures.

Mechanistic & Structural Overview

The fundamental difference between 1,3-DBP and 3-BPA lies in their molecular symmetry and the electronic effects of their functional groups.

  • 1,3-Dibromopropane ( C3​H6​Br2​ ) is a symmetric molecule. The two bromine atoms exert identical electron-withdrawing inductive effects on the terminal carbons, resulting in only two distinct proton environments[2].

  • 3-Bromopropyl acetate ( C5​H9​BrO2​ ) breaks this symmetry. The substitution of one bromine atom with an acetate group introduces an oxygen atom that is highly electronegative, alongside an anisotropic carbonyl group. This asymmetry creates four distinct proton environments and drastically alters the molecule's fragmentation pattern during electron ionization (EI)[3].

AnalyticalWorkflow Sample Impurity Mixture (3-BPA & 1,3-DBP) NMR 1H NMR Spectroscopy Sample->NMR Structural Elucidation GCMS GC-MS Analysis Sample->GCMS Mass & Fragmentation NMR_BPA 3-BPA 4 Proton Environments (Asymmetric) NMR->NMR_BPA NMR_DBP 1,3-DBP 2 Proton Environments (Symmetric) NMR->NMR_DBP MS_BPA 3-BPA Fragments 1:1 Isotope Pattern Base Peak: m/z 43 GCMS->MS_BPA MS_DBP 1,3-DBP Fragments 1:2:1 Isotope Pattern Base Peak: m/z 121 GCMS->MS_DBP

Orthogonal analytical workflow for differentiating 3-BPA and 1,3-DBP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for distinguishing these compounds due to the pronounced chemical shift differences caused by the acetate group.

Causality of Chemical Shifts

In 1,3-DBP, the central methylene protons (-CH2-) are shielded relative to the terminal bromomethyl protons, appearing as a quintet at ~2.37 ppm, while the four terminal protons appear as a triplet at ~3.58 ppm[2].

In 3-BPA, the symmetry is broken. The protons adjacent to the acetate oxygen (-CH2-O) are heavily deshielded by the electronegative oxygen and the ester resonance, shifting downfield to ~4.14 ppm[4]. The central methylene protons shift slightly upfield to ~2.15 ppm, and a new sharp singlet appears at ~2.05 ppm corresponding to the acetyl methyl group (-CH3)[4].

Table 1: 1H NMR Data Comparison (in CDCl3​ )
CompoundProton EnvironmentMultiplicityIntegrationChemical Shift (δ, ppm)
1,3-DBP -CH2-Br (terminal)Triplet4H~3.58
-CH2- (central)Quintet2H~2.37
3-BPA -CH2-O (terminal)Triplet2H~4.14
-CH2-Br (terminal)Triplet2H~3.45
-CH2- (central)Quintet2H~2.15
-C(=O)CH3 (acetyl)Singlet3H~2.05
Experimental Protocol: High-Resolution 1H NMR Acquisition

To ensure a self-validating system, the protocol relies on an internal standard and specific relaxation parameters to guarantee quantitative integration.

  • Sample Preparation: Dissolve ~15-20 mg of the analyte mixture in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer to the deuterium signal of the CDCl3​ solvent[5].

  • Shimming & Tuning: Shim the Z-axis gradients to achieve an optimal magnetic field homogeneity (target a TMS line width of <1.0 Hz)[5].

  • Acquisition Parameters: Set the spectral width to 15 ppm. Use a 90° pulse angle with a relaxation delay ( D1​ ) of 2-5 seconds. This extended delay is crucial to ensure complete longitudinal relaxation ( T1​ ) of the acetyl protons, preventing signal saturation and ensuring accurate integration[5]. Acquire 16-32 scans.

  • Processing: Apply a Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the TMS peak to 0.00 ppm. Integrate the signals, using the acetyl singlet (3H) at 2.05 ppm as the internal reference integral to quantify the molar ratio of 3-BPA to 1,3-DBP.

Gas Chromatography-Mass Spectrometry (GC-MS)

While NMR provides structural connectivity, GC-MS offers high-sensitivity separation and definitive isotopic fingerprinting[6].

Causality of Fragmentation and Isotope Patterns

Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio.

  • 1,3-DBP ( C3​H6​Br2​ , MW = 201.89): The presence of two bromine atoms creates a distinct 1:2:1 isotopic signature for the molecular ion ( [M]+ ) at m/z 200, 202, and 204[7]. The primary fragmentation pathway involves the loss of a bromine radical, yielding a base peak at m/z 121/123 (1:1 ratio) corresponding to the [C3​H6​Br]+ cation.

  • 3-BPA ( C5​H9​BrO2​ , MW = 181.03): Containing only one bromine atom, its molecular ion ( [M]+ ) at m/z 180/182 exhibits a 1:1 isotopic ratio[7]. The dominant fragmentation is the cleavage of the ester bond, producing a highly stable acetyl cation ( [CH3​C=O]+ ) which manifests as a massive base peak at m/z 43[8]. A secondary fragment at m/z 121/123 ( [M−OAc]+ ) is also observed.

Table 2: GC-MS Fragmentation Comparison
CompoundMolecular Ion [M]+ (m/z)Isotope PatternBase Peak (m/z)Key Fragments (m/z)
1,3-DBP 200, 202, 2041:2:1 (Di-bromo)121, 123200, 121, 41
3-BPA 180, 1821:1 (Mono-bromo)43180, 121, 43
Experimental Protocol: GC-MS Methodology
  • Sample Preparation: Dilute the sample mixture to ~1 mg/mL in a volatile, non-interfering solvent such as dichloromethane (DCM)[5].

  • GC Parameters: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film)[9]. Use helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Temperature Program: Set the injection port to 250°C. Start the oven at 60°C (hold for 2 min), ramp at 15°C/min to 280°C, and hold for 5 min. Causality note: 1,3-DBP will elute earlier than 3-BPA due to the lack of polar ester interactions with the stationary phase, despite 1,3-DBP having a slightly higher molecular weight.

  • MS Parameters: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV[5]. Set the ion source temperature to 230°C[9]. Scan from m/z 35 to 300.

  • Data Analysis: To validate the presence of impurities without baseline interference, extract ion chromatograms (EIC). Use m/z 202 to specifically track 1,3-DBP and m/z 43 to track 3-BPA.

Conclusion

Differentiating 3-bromopropyl acetate from 1,3-dibromopropane relies on exploiting their symmetry and functional group disparities. 1H NMR provides a self-validating structural map where the 4.14 ppm triplet and 2.05 ppm singlet definitively confirm the acetate moiety. Orthogonally, GC-MS leverages the 1:2:1 vs. 1:1 bromine isotope patterns and the m/z 43 acetyl base peak to provide highly sensitive impurity profiling. By integrating these techniques, researchers can ensure rigorous quality control and mechanistic validation in their synthetic workflows.

References

  • Title: 1H NMR: Novice Level, Spectrum 4 (1,3-Dibromopropane)
  • Title: A Comparative Spectroscopic Analysis of 1,3-Dibromopropane and Its Isomers Source: BenchChem URL
  • Title: 1,3-Dibromopropane | C3H6Br2 | CID 8001 - PubChem Source: National Center for Biotechnology Information URL
  • Title: Comparative Guide to GC-MS Analysis of 1,3-Dibromopropane Reaction Products Source: BenchChem URL
  • Title: GCMS Section 6.
  • Title: 3-Bromopropyl acetate Source: BenchChem URL
  • Title: Observation of Concerted and Stepwise Multiple Dechlorination Reactions of Perchlorethylene in Electron Ionization Mass Spectrometry Source: arXiv URL
  • Title: Supporting Information: Nickel-Catalyzed Reductive Coupling of Unactivated Alkyl Bromides and Aliphatic Aldehydes Source: The Royal Society of Chemistry URL
  • Title: Photochemical Generation of Alkyl and Acyl Radicals Source: Universität Regensburg URL

Sources

Validation

Comparison Guide: Analytical Strategies for Validating Ester Bond Integrity in 3-Bromopropyl Acetate Derivatives

As a Senior Application Scientist, I frequently encounter challenges in validating the structural stability of bifunctional linkers and intermediates. 3-Bromopropyl acetate (3-BPA) (CAS: 592-33-6)[1] is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in validating the structural stability of bifunctional linkers and intermediates. 3-Bromopropyl acetate (3-BPA) (CAS: 592-33-6)[1] is a highly versatile building block widely utilized in drug development and polymer synthesis. While the alkyl bromide moiety is designed for nucleophilic substitution, the ester bond (acetate) is inherently susceptible to pH-dependent hydrolysis[2].

Validating the integrity of this ester bond in 3-BPA derivatives is not merely a quality control checkbox; it is a regulatory mandate governed by ICH Q1A (Stability Testing)[3] and ICH Q2(R2) (Analytical Method Validation)[4]. This guide objectively compares the three leading analytical methodologies—LC-MS/MS, 1H-NMR, and HPLC-UV—and provides self-validating protocols to ensure your stability data is scientifically unassailable.

The Causality of Ester Bond Degradation

Before selecting an analytical method, we must understand the mechanistic causality of the degradation we are trying to detect. Ester bonds undergo hydrolysis through either acid-catalyzed or base-catalyzed mechanisms, resulting in the formation of a carboxylic acid and an alcohol[5].

In the case of 3-BPA derivatives, hydrolysis yields a 3-bromopropanol derivative and free acetic acid. Because base-catalyzed acyl substitution is generally faster and irreversible compared to acid-catalyzed hydrolysis[2], basic formulations pose the highest risk to 3-BPA ester integrity.

EsterHydrolysis BPA 3-BPA Derivative (Intact Ester Bond) Acid Acidic Stress (pH < 4) BPA->Acid H2O / H+ Base Basic Stress (pH > 8) BPA->Base H2O / OH- Enzyme Enzymatic (Esterases) BPA->Enzyme Hydrolase Degradants Degradation Products: 3-Bromopropanol + Acetic Acid Acid->Degradants Base->Degradants Enzyme->Degradants

Fig 1. Hydrolysis pathways of 3-BPA derivatives under environmental and biological stress.

Objective Comparison of Analytical Methodologies

To satisfy ICH Q2(R2) requirements for accuracy, specificity, and precision[4], laboratories typically rely on three primary analytical techniques. The choice of technique depends heavily on the matrix complexity and the required limit of detection (LOD).

Quantitative Performance Comparison
Analytical StrategyPrimary OutputSensitivity (LOD)Specificity for Ester BondThroughputCost per SampleBest Use Case
LC-MS/MS Mass-to-charge (m/z)High (pg/mL)High (via fragment ions)HighHighTrace degradation profiling in biological matrices.
¹H/¹³C NMR Chemical shift (ppm)Low (µg/mL)Ultimate (direct structural proof)LowMediumAbsolute structural confirmation & real-time kinetic modeling.
HPLC-UV Absorbance (mAU)Medium (ng/mL)Moderate (retention time)HighLowRoutine QC and batch release stability testing.
The Causality of Method Selection
  • Why choose LC-MS/MS? When testing 3-BPA derivatives in complex biological matrices (e.g., plasma stability assays), UV detection suffers from severe matrix interference. LC-MS/MS isolates the exact mass of the intact ester and its specific hydrolysis products, providing unparalleled signal-to-noise ratios.

  • Why choose NMR? LC-MS/MS requires ionization, which can occasionally induce in-source fragmentation that mimics hydrolysis. ¹H-NMR is non-destructive. It provides direct evidence of the ester linkage by monitoring the chemical shift of the protons adjacent to the ester oxygen[5].

ValidationWorkflow Prep Sample Prep (ICH Q1A) LCMS LC-MS/MS (Trace Detection) Prep->LCMS NMR 1H/13C NMR (Structural Integrity) Prep->NMR HPLC HPLC-UV (Routine Assay) Prep->HPLC Validate Method Validation (ICH Q2(R2)) LCMS->Validate Mass Balance NMR->Validate Peak Shifts HPLC->Validate Linearity

Fig 2. Multi-modal analytical workflow for validating ester bond stability per ICH guidelines.

Self-Validating Experimental Protocols

A robust analytical protocol must be a "self-validating system"—meaning the data inherently proves its own accuracy through internal controls and mass balance. Below are two field-proven protocols for validating 3-BPA ester integrity.

Protocol A: Forced Degradation & LC-MS/MS Mass Balance (ICH Q1A Compliant)

This protocol accelerates hydrolysis to predict long-term shelf life[3]. It is self-validating because the molar sum of the intact 3-BPA derivative and the quantified degradant must equal the initial spike concentration. Any deviation indicates a secondary degradation pathway (e.g., debromination).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µM solution of the 3-BPA derivative in a 50:50 Acetonitrile:Water mixture. Spike with 1 µM of an isotopically labeled internal standard (IS).

  • Forced Degradation (Stress Testing):

    • Acidic Stress: Add 0.1 M HCl to achieve pH 2.0.

    • Basic Stress: Add 0.1 M NaOH to achieve pH 10.0.

    • Incubate aliquots at 40°C.

  • Quenching: At time points (0, 2, 4, 8, and 24 hours), extract 100 µL aliquots and immediately quench by neutralizing the pH to 7.0 using corresponding buffer additions to halt hydrolysis.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • MS/MS Detection: Monitor the Multiple Reaction Monitoring (MRM) transitions for both the intact 3-BPA derivative and the hydrolyzed 3-bromopropanol derivative.

  • Self-Validation Check (Mass Balance): Calculate: [Intact Ester]t + [Hydrolyzed Product]t. If the sum is < 95% of [Intact Ester]t=0, investigate alternative degradation routes.

Protocol B: Real-Time ¹H-NMR Kinetic Monitoring

This protocol uses NMR to monitor hydrolysis in real-time without altering the sample state[5]. It is self-validating via peak integration ratios.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM deuterated phosphate buffer (pD 7.4) in D₂O. Add 0.1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift and integration standard.

  • Sample Dissolution: Dissolve the 3-BPA derivative to a final concentration of 5 mg/mL in the prepared buffer. Transfer 600 µL to a standard 5 mm NMR tube.

  • Data Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer pre-heated to 37°C. Set up a pseudo-2D kinetic run, acquiring a standard 1D ¹H spectrum (e.g., 32 scans, 10-second relaxation delay for accurate integration) every 30 minutes for 48 hours.

  • Data Analysis & Causality Tracking:

    • Monitor the disappearance of the acetate methyl protons (singlet, ~2.0 ppm).

    • Monitor the appearance of the free acetic acid methyl protons (singlet, ~1.9 ppm).

    • Observe the upfield shift of the -CH₂- protons adjacent to the oxygen as they transition from an ester environment to a free alcohol environment.

  • Self-Validation Check: The integration decrease of the 2.0 ppm peak must exactly match the integration increase of the 1.9 ppm peak relative to the static DSS standard peak at 0.0 ppm.

Conclusion

Validating the ester bond integrity of 3-BPA derivatives requires a strategic, multi-modal approach. While HPLC-UV is sufficient for routine batch release, the rigorous demands of ICH Q1A and Q2(R2)[3][4] necessitate the structural confirmation provided by NMR and the trace sensitivity of LC-MS/MS. By implementing self-validating protocols centered on mass balance and stoichiometric peak integration, researchers can ensure their stability data is both scientifically accurate and regulatory-compliant.

References

  • ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability Source: PatSnap URL:[Link]

Sources

Comparative

Refractive index verification for 3-Bromopropylacetate samples

Refractive Index Verification for 3-Bromopropylacetate: A Comparative Quality Control Guide Executive Summary In pharmaceutical synthesis and drug development, 3-Bromopropyl acetate (3-BPAc) serves as a critical bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Refractive Index Verification for 3-Bromopropylacetate: A Comparative Quality Control Guide

Executive Summary

In pharmaceutical synthesis and drug development, 3-Bromopropyl acetate (3-BPAc) serves as a critical bifunctional building block. Because its reactivity hinges on the integrity of both the ester and the bromide leaving group, stringent quality control is paramount before introducing it into a reactor. This guide provides an objective comparison of 3-BPAc against its structural alternatives and establishes a self-validating experimental protocol for verifying its purity via Refractive Index (RI) measurement.

Mechanistic Context: The Causality of Refractive Index

As a Senior Application Scientist, a common pitfall I observe in QC labs is treating physical property verification as a mere box-ticking exercise. To utilize Refractive Index ( nD​ ) effectively, one must understand the physical chemistry driving the measurement.

The refractive index quantifies the reduction in the phase velocity of light as it propagates through a liquid medium. This optical density is strictly governed by the polarizability of the molecule's electron clouds. When comparing 3-Bromopropyl acetate to its chlorinated analog, 3-Chloropropyl acetate, the difference in RI is stark. Bromine possesses a significantly larger atomic radius than chlorine; its valence electrons are further from the nucleus and experience greater shielding, making the electron cloud highly polarizable.

Consequently, electromagnetic waves interact more strongly with brominated compounds, resulting in a higher refractive index. A deviation in the RI of a 3-BPAc sample is not just a random error; it is a direct mechanistic indicator of either cross-contamination (e.g., mixed halogens from upstream synthesis) or structural degradation (e.g., ester hydrolysis due to poor storage).

Comparative Performance and Data Analysis

To properly contextualize our QC parameters, we must benchmark 3-BPAc against its primary synthetic alternatives: 3-Chloropropyl acetate (a less reactive, chlorinated analog) and 2-Bromoethyl acetate (a shorter-chain homolog).

Table 1: Physical Property Comparison of Halogenated Acetate Building Blocks

CompoundCAS NumberMolecular WeightDensity (g/mL)Refractive Index ( nD20​ )
3-Bromopropyl acetate 592-33-6181.03~1.431.460
3-Chloropropyl acetate 628-09-1136.581.1111.429
2-Bromoethyl acetate 927-68-4167.001.5141.455

Data supported by authoritative specifications from1[1] and .

Analytical Insights: Substituting chlorine for bromine causes the RI to jump significantly from 1.429 to 1.460[1]. Furthermore, the loss of a single methylene group (comparing the propyl chain of 3-BPAc to the ethyl chain of 2-Bromoethyl acetate) reduces the RI to 1.455. This high sensitivity makes RI an exceptional, non-destructive metric for verifying both chain length and halogen identity prior to synthesis.

Experimental Protocol: Self-Validating RI Measurement

A standard operating procedure is only as robust as its internal controls. The following protocol utilizes a bracketing methodology to create a self-validating system . By verifying the instrument's accuracy at points both above and below the target sample's RI, we mathematically eliminate the possibility of undetected non-linear sensor drift.

Equipment: Digital Abbe Refractometer with active Peltier temperature control.

Step-by-Step Methodology:

  • Optics Decontamination: Wipe the refractometer sapphire prism first with a non-polar solvent (e.g., hexane) to dissolve organic residues, followed immediately by a polar solvent (e.g., ethanol) to remove moisture and polar contaminants.

    • Causality: A dual-polarity wash prevents the formation of a microscopic azeotropic film on the prism, which would artificially alter the light's refraction angle and skew results.

  • Zero-Point Calibration: Apply 0.5 mL of HPLC-grade water. Allow 60 seconds for the Peltier element to equilibrate the sample to exactly 20.0°C. Verify the reading is exactly nD20​ = 1.3330.

  • Span Verification (The Self-Validating Step): Apply 0.5 mL of analytical-grade Toluene. Verify the reading is nD20​ = 1.4969 ± 0.0002.

    • Causality: Toluene's RI (1.4969) is higher than 3-BPAc (1.460), while water (1.3330) is lower. Bracketing the expected value guarantees the sensor's linearity across the specific refractive range of the sample, validating the system before the sample is ever introduced.

  • Sample Application & Environmental Control: Apply 0.5 mL of the 3-Bromopropyl acetate sample. Immediately close the prism cover.

    • Causality: 3-BPAc is volatile. Leaving the prism open causes evaporative cooling and preferential evaporation of lighter fractions, artificially concentrating heavier impurities and skewing the RI upwards.

  • Triplicate Verification: Record three consecutive readings, wiping and reapplying the sample each time. The variance must be 0.0002. An RI falling outside the 1.458–1.462 range triggers an automatic quarantine and secondary GC-MS analysis.

Workflow Visualization

RI_QC_Workflow Start Sample Prep: 3-Bromopropyl Acetate (Equilibrate to 20°C) Measure Triplicate Measurement Target: nD = 1.460 Start->Measure Calib System Calibration HPLC Water (nD = 1.3330) Toluene (nD = 1.4969) Calib->Start Calibration Validated Decision Does RI fall within 1.458 - 1.462? Measure->Decision Pass PASS High Purity Confirmed Release for Synthesis Decision->Pass Yes Fail FAIL Impurity Suspected (e.g., 3-Chloropropyl acetate) Decision->Fail No GCMS Secondary Verification Trigger GC-MS Analysis Fail->GCMS Isolate Batch

Fig 1: Self-validating refractive index QC workflow for 3-Bromopropyl acetate.

References

  • Tokyo Chemical Industry Co., Ltd. (APAC). 3-Bromopropyl Acetate | 592-33-6.
  • Sigma-Aldrich. 3-Chloropropyl acetate 98% | 628-09-1.
  • Sigma-Aldrich. 2-Bromoethyl acetate 97% | 927-68-4.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromopropylacetate

As a Senior Application Scientist, I approach the handling of reactive halogenated esters not simply as a compliance checklist, but as a self-validating system of chemical causality. When working with 3-Bromopropyl aceta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of reactive halogenated esters not simply as a compliance checklist, but as a self-validating system of chemical causality. When working with 3-Bromopropyl acetate (CAS 592-33-6) , every piece of personal protective equipment (PPE) and every operational step must directly address its specific molecular hazards.

This guide provides researchers and drug development professionals with an authoritative, step-by-step operational and disposal plan to ensure scientific integrity and laboratory safety.

Hazard Assessment & Chemical Causality

To design an effective safety protocol, we must first understand the physicochemical properties driving the hazards of 3-Bromopropyl acetate:

  • Alkylating Potential & Irritation: The labile alkyl bromide moiety makes this compound a reactive alkylating agent. It readily reacts with nucleophilic sites on biological macromolecules, driving its GHS classifications for serious eye irritation (H319), skin irritation (H315), and respiratory irritation (H335) 1[1].

  • Combustibility: With a flash point of 89 °C, it is classified as a combustible liquid (H227) . Vapor accumulation in poorly ventilated areas poses a significant ignition risk.

  • Thermal Instability: The reagent is heat-sensitive and must be stored refrigerated (0–10 °C) under an inert atmosphere to prevent degradation into hydrobromic acid and polymeric byproducts .

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated esters. The following table summarizes the mandatory quantitative and qualitative PPE requirements based on the chemical's causality profile.

PPE CategoryRequired EquipmentScientific Rationale & Causality
Hand Protection Butyl rubber or double-layered heavy-duty Nitrile glovesHalogenated esters rapidly permeate standard thin latex. Butyl rubber prevents transdermal exposure to this alkylating agent, mitigating H315 (skin irritation) risks 1[1].
Eye/Face Protection Chemical splash goggles (ANSI Z87.1) + Face shieldDirect contact causes severe ocular irritation (H319) 1[1]. A face shield provides a secondary barrier against pressurized syringe blowouts.
Body Protection Flame-resistant (FR) lab coat, full-length pants, closed-toe shoes3-Bromopropyl acetate is a combustible liquid . FR garments prevent ignition during exothermic side-reactions.
Respiratory Protection Chemical fume hood (80–100 fpm face velocity)Mitigates inhalation toxicity (H332) and respiratory tract irritation (H335) 1[1] by capturing volatile brominated vapors before they reach the breathing zone.

Step-by-Step Operational Protocol

Phase 1: Pre-Handling & Self-Validation
  • Assess Environmental Controls: Verify that the fume hood sash is at the correct operating height. This is your primary engineering control against inhalation hazards.

  • Inspect Chemical Integrity: Retrieve the 3-Bromopropyl acetate from 2–8 °C refrigerated storage1[1]. Inspect the septum for degradation. Self-Validation Check: Discoloration (darkening) often indicates thermal degradation or moisture ingress, which releases dangerous hydrobromic acid. Do not use degraded material.

  • Don PPE: Equip the FR lab coat, chemical splash goggles, and butyl rubber gloves. Perform a glove inflation test to ensure there are no micro-tears before handling the reagent.

Phase 2: Active Handling (Schlenk/Syringe Technique)
  • Establish Inert Atmosphere: Because the reagent is heat-sensitive and prone to hydrolysis, purge your reaction flask with dry Nitrogen or Argon.

  • Secure Transfer: Use a gas-tight glass syringe equipped with a stainless-steel needle. Avoid prolonged contact with plastic syringes, as the halogenated ester can leach plasticizers and compromise the syringe barrel.

  • Temperature Regulation: Maintain the reaction temperature strictly below its 89 °C flash point unless operating under a rigorously controlled, inert reflux system.

Phase 3: Emergency Response & Spill Management
  • Minor Spills (< 50 mL): Do not use water. Use dry sand or a universal chemical absorbent to contain the spill. Sweep the absorbed material using non-sparking tools to prevent the ignition of combustible vapors.

  • Fire Protocol: In case of fire, use dry sand, dry chemical powder, or alcohol-resistant foam (P370 + P378) . Never use a direct water jet, which can scatter the combustible liquid and spread the fire.

  • Exposure Response: For skin or eye contact, immediately flush the affected area at an emergency eyewash/safety shower station for a minimum of 15 minutes, removing contaminated clothing simultaneously.

Phase 4: Disposal Plan
  • Segregation: Never dispose of 3-Bromopropyl acetate down the drain. It must be strictly segregated into a designated "Halogenated Organic Waste" container.

  • Decontamination: Rinse all syringes, needles, and glassware with a compatible solvent (e.g., dichloromethane or acetone) directly into the halogenated waste stream.

  • Regulatory Handoff: Seal the waste container and label it clearly with its GHS hazards (Combustible, Irritant, Harmful). Transfer it to the institutional Environmental Health and Safety (EHS) department for approved high-temperature incineration (P501) .

Workflow Visualization

Workflow N1 1. Pre-Handling Inspect SDS & Reagent N2 2. PPE Donning Butyl Gloves, FR Coat, Goggles N1->N2 N3 3. Active Handling Fume Hood & Inert Atm. N2->N3 N4 Incident Occurs? Spill or Exposure N3->N4 N5 Emergency Protocol Dry Sand/Foam, Evacuate N4->N5 Yes N6 4. Safe Disposal Halogenated Waste Stream N4->N6 No N5->N6

Figure 1: Operational workflow for handling and disposing of 3-Bromopropyl acetate.

References

  • Source: tcichemicals.
  • Source: achmem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
3-Bromopropylacetate
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